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  • Product: 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA
  • CAS: 2098496-81-0

Core Science & Biosynthesis

Foundational

What is the molecular weight of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

An In-Depth Technical Guide to 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA: Properties, Synthesis, and Applications in Advanced Drug Delivery Abstract This technical guide provides a comprehensive overview of 1,2-Dipalmitoy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA: Properties, Synthesis, and Applications in Advanced Drug Delivery

Abstract

This technical guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-amino-sn-glycerate Trifluoroacetate (TFA), a cationic lipid of significant interest in the field of drug delivery. While not a commonplace, off-the-shelf reagent, its structure represents a class of amphiphiles crucial for the formulation of lipid-based nanocarriers. This document details its chemical and physical properties, including a calculated molecular weight of 681.96 g/mol . We present a logical, field-proven synthetic pathway and purification strategy. The core of this guide focuses on the lipid's application in forming lipid nanoparticles (LNPs), providing detailed, step-by-step protocols for both LNP formulation and their subsequent characterization. The narrative is grounded in established scientific principles, explaining the causality behind experimental choices to ensure both technical accuracy and practical utility for professionals in pharmaceutical R&D.

Chemical and Physical Properties

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is a cationic amphiphilic lipid. The structure consists of a glycerol backbone, with two saturated 16-carbon palmitic acid chains ester-linked at the sn-1 and sn-2 positions, providing a hydrophobic domain. The primary amine at the sn-3 position constitutes the hydrophilic headgroup, which is protonated at physiological pH and forms an ionic bond with the trifluoroacetate counter-ion. This amphipathic nature is the fundamental driver of its utility in self-assembling nanosystems.

PropertyValueSource / Method
Full Chemical Name (2R)-2,3-bis(palmitoyloxy)propan-1-aminium 2,2,2-trifluoroacetateIUPAC Nomenclature
Common Abbreviation DP-Amino-Glycerol TFA
Molecular Formula C₃₇H₇₀F₃NO₆Calculated
Molecular Weight 681.96 g/mol Calculated
Free Base MW567.94 g/mol Calculated[1][2]
TFA Counter-ion MW114.02 g/mol [3][4]
CAS Number Not available (likely a custom molecule)
Physical Form Expected to be a waxy or crystalline solid at room temperatureInferred from related lipids[2]
Solubility Soluble in organic solvents like chloroform, ethanol, and DMSO. Insoluble in water.Inferred from related lipids[2]

Synthesis and Purification

The synthesis of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is a multi-step process that requires careful control of protecting groups to ensure correct stereochemistry and regioselectivity. The pathway described below is a logical approach based on established organic chemistry principles and published syntheses of similar functionalized lipids.[5][6]

Synthetic Workflow

The overall strategy involves starting with a commercially available chiral glycerol precursor, protecting the sn-1 and sn-2 hydroxyl groups, introducing the amino functionality at the sn-3 position, followed by deprotection and acylation with palmitic acid.

SynthesisWorkflow cluster_protection Step 1: Protection & Activation cluster_amination Step 2: Amination cluster_deprotection Step 3: Deprotection cluster_acylation Step 4: Acylation cluster_salt_formation Step 5: Salt Formation A 1. (R)-(-)-Solketal B 2. Mesylation (MsCl, Et3N) A->B Activate 3-OH C 3. Azide Substitution (NaN3, DMF) B->C D 4. Reduction (H2, Pd/C or LiAlH4) C->D S_N2 reaction E 5. Acetal Hydrolysis (Acidic conditions) D->E F 6. Dipalmitoylation (Palmitoyl Chloride, Pyridine) E->F G 7. Free Base Product F->G Esterification H 8. TFA Salt Formation (Add Trifluoroacetic Acid) G->H I 9. Final Product: 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA H->I

Caption: Synthetic workflow for 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA.

Experimental Protocol: Synthesis (Hypothetical)

Disclaimer: This protocol is a representative example. All chemical synthesis should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

  • Activation of the 3-OH group: Start with (R)-(-)-Solketal (a protected form of sn-glycerol). React it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) at 0°C to convert the primary hydroxyl group into a good leaving group (mesylate).

  • Introduction of the Amino Precursor: The mesylated intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This proceeds via an Sₙ2 reaction to form the azido-solketal derivative. The azide is a safe and stable precursor to the amine.

  • Reduction to Amine: The azide group is reduced to a primary amine. This can be achieved via catalytic hydrogenation (H₂ gas over a Palladium on Carbon catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

  • Deprotection: The acetonide protecting group (solketal) is removed under mild acidic conditions (e.g., aqueous acetic acid or a catalytic amount of HCl in methanol/water) to yield 3-amino-1,2-propanediol (sn-stereoisomer).[7][8]

  • Dipalmitoylation: The resulting amino-diol is acylated using two equivalents of palmitoyl chloride in the presence of a base like pyridine. Pyridine acts as both a solvent and a catalyst, and it scavenges the HCl byproduct. This reaction esterifies the hydroxyl groups at the sn-1 and sn-2 positions. The amino group is generally less reactive under these conditions but may require temporary protection (e.g., as a Boc-carbamate) in an alternative route for higher yields.

  • Purification and Salt Formation: The crude product is purified using silica gel column chromatography. The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether) and a stoichiometric amount of trifluoroacetic acid is added to precipitate the final TFA salt.[3] The product is then dried under high vacuum.

Role in Drug Delivery Systems

Cationic lipids are foundational components of modern drug delivery systems, particularly Lipid Nanoparticles (LNPs), which have been successfully used for RNA therapeutics.[9][10][11]

  • Encapsulation of Nucleic Acids: At an acidic pH during formulation, the primary amine of 1,2-Dipalmitoyl-3-amino-sn-glycerate becomes protonated (NH₃⁺). This positive charge allows for strong electrostatic interaction with the negatively charged phosphate backbone of nucleic acids like mRNA or siRNA, driving their encapsulation into the core of the LNP.[9]

  • Endosomal Escape: Once an LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. The cationic lipid, which is neutral at physiological pH, becomes protonated again. This charge reversal is hypothesized to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or exert its silencing effect (siRNA). This is a critical step for the efficacy of the therapeutic.[11]

  • Structural Integrity: The dual palmitoyl chains provide the necessary hydrophobicity and van der Waals interactions to form a stable lipid bilayer structure, along with other components like helper lipids and cholesterol.[10]

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Structure cluster_Shell Lipid Shell Core Hydrophobic Core (RNA complexed with Cationic Lipid) Cationic Cationic Lipid (DP-Amino-Glycerol) Helper Helper Lipid (e.g., DOPE, DSPC) Chol Cholesterol PEG PEG-Lipid caption Schematic of an LNP with key lipid components.

Caption: Schematic of an LNP with key lipid components.

Experimental Protocols for Characterization

The utility of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is realized when it is formulated into a delivery vehicle. The following protocols describe the preparation and essential characterization of LNPs incorporating this lipid.

Protocol: Formulation of Lipid Nanoparticles

This protocol utilizes microfluidic mixing, a standard, reproducible method for LNP production.

  • Prepare Lipid Stock Solution (Organic Phase):

    • In a glass vial, dissolve 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA, a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol.[11]

    • A common molar ratio is 50:10:38.5:1.5 (Cationic Lipid:DSPC:Cholesterol:PEG-Lipid). The precise ratio is a critical parameter that must be optimized for a specific payload and application.

    • Vortex thoroughly until all lipids are fully dissolved.

  • Prepare RNA Stock Solution (Aqueous Phase):

    • Dilute the mRNA or siRNA payload in a low pH buffer, typically 50 mM citrate buffer at pH 4.0. The acidic pH is crucial for protonating the cationic lipid and enabling complexation.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase, typically 3:1.

    • Initiate mixing. The rapid mixing in the microfluidic cartridge causes the lipids to precipitate and self-assemble around the RNA, forming LNPs.

  • Dialysis and Concentration:

    • The resulting LNP suspension is immediately dialyzed against a physiological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for at least 18 hours to remove the ethanol and raise the pH.

    • After dialysis, the LNP solution can be concentrated using a centrifugal filter device if necessary.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol: LNP Characterization
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This is used to determine the hydrodynamic diameter and the size distribution (PDI).

    • Procedure:

      • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

      • Place the diluted sample in a cuvette and load it into the DLS instrument.

      • Equilibrate the sample to 25°C.

      • Perform at least three measurements to obtain the average Z-average diameter and PDI. An acceptable PDI for drug delivery is typically < 0.2.

  • Zeta Potential Measurement:

    • Principle: Laser Doppler Velocimetry measures the velocity of charged particles in an electric field. This is used to determine the surface charge (Zeta Potential) of the LNPs.

    • Procedure:

      • Dilute a small aliquot of the LNP suspension in deionized water or a low-salt buffer.

      • Load the sample into a specialized zeta potential cell.

      • Perform the measurement. The zeta potential should be near-neutral (e.g., -10 mV to +10 mV) at pH 7.4 for in vivo applications to minimize non-specific interactions.

  • Encapsulation Efficiency (EE%) Quantification:

    • Principle: A fluorescent dye that binds to nucleic acids (e.g., RiboGreen®) is used to quantify the amount of unencapsulated RNA. The total RNA is measured after lysing the LNPs with a detergent.

    • Procedure:

      • Prepare a standard curve of the RNA payload using the fluorescent dye.

      • In a 96-well plate, measure the fluorescence of the intact LNP sample (this represents unencapsulated RNA).

      • In a separate well, add a detergent (e.g., 0.5% Triton X-100) to the LNP sample to disrupt the particles, then measure the fluorescence (this represents total RNA).

      • Calculate EE% using the formula: EE% = [(Total RNA - Unencapsulated RNA) / Total RNA] * 100

      • A high EE% (>90%) is desirable.

Conclusion and Future Outlook

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA represents a class of synthetic cationic lipids that are indispensable for the advancement of nucleic acid-based therapeutics. Its specific structure, featuring saturated palmitoyl chains and a primary amine headgroup, provides the necessary biophysical properties for creating stable, effective lipid nanoparticle delivery systems. The ability to systematically synthesize and characterize lipids of this nature allows researchers to fine-tune LNP formulations, optimizing them for specific payloads and therapeutic targets. Future research will likely focus on modifying the headgroup or lipid tails to further enhance endosomal escape, improve targeting to specific tissues beyond the liver, and modulate the immunogenicity of the delivery vehicle. As the fields of gene therapy and personalized medicine continue to expand, the rational design of novel lipids like the one detailed in this guide will remain a critical enabler of clinical success.

References

  • PubChem. (n.d.). 3-Amino-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Amino-1,2-propanediol. NIST Chemistry WebBook. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Trifluoroacetic Acid. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Trifluoroacetic Acid Solvent Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Amino-1,2-propanediol (CAS 616-30-8). Retrieved from [Link]

  • Chem-Impex. (n.d.). (S)-3-Amino-1,2-propanediol. Retrieved from [Link]

  • Yang, Y., Chi, J., Wang, S., et al. (2025). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Molecules, 30(6), 1234.
  • Grote, V., et al. (2009). First Total Synthesis of 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol--a Glycoglycerolipid of a Marine Alga With a High Inhibitor Activity Against Human Myt1-kinase.
  • Akino, T., & Ohno, K. (1981). Synthesis of the dipalmitoyl species of diacyl glycerophosphocholine by rabbit alveolar macrophages. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 664(2), 270-277.
  • Grignard, B., et al. (2016). Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs. Polymers, 8(9), 321.
  • Hori, M., et al. (2024). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. International Journal of Molecular Sciences, 25(12), 6543.
  • Martin, M., & Montes, M. (2019). Enzymatic Synthesis of Functional Structured Lipids from Glycerol and Naturally Phenolic Antioxidants. In Glycerol. IntechOpen.
  • Gushchina, I., et al. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Molecular Biosciences, 11.
  • ResearchGate. (2024). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen.
  • Lee, S., et al. (2022). Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. Theranostics, 12(17), 7509-7530.

Sources

Exploratory

Chemical Structure, Properties, and Formulation Dynamics of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA Salt in Advanced Drug Delivery Systems

Executive Summary In the rapidly evolving landscape of genetic medicine, the selection of cationic and ionizable lipids dictates the efficacy, stability, and safety profile of Lipid Nanoparticles (LNPs). 1,2-Dipalmitoyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of genetic medicine, the selection of cationic and ionizable lipids dictates the efficacy, stability, and safety profile of Lipid Nanoparticles (LNPs). 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA salt (often functionally analogous to DPGA derivatives) is a highly specialized synthetic lipid utilized primarily in advanced drug delivery systems and membrane biophysics[1].

As a Senior Application Scientist, I have observed that many formulation failures stem from a fundamental misunderstanding of lipid biophysics. This whitepaper provides a comprehensive, causality-driven guide to the chemical architecture, mechanistic function, and self-validating formulation protocols for utilizing 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA in nucleic acid delivery.

Chemical Architecture & Biophysical Dynamics

To engineer an effective LNP, one must first deconstruct the functional domains of its constituent lipids. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA salt possesses three distinct structural features that govern its behavior in aqueous and organic environments:

  • The Hydrophobic Domain (Dipalmitoyl Tails): The molecule features two fully saturated 16-carbon (palmitoyl) acyl chains. Saturated chains pack tightly against one another, resulting in a high gel-to-liquid crystalline phase transition temperature ( Tm​≈41∘C ), similar to other dipalmitoyl-based lipids like DPPC or 1,2-Dipalmitoyl-sn-glycerol.

    • Causality in Formulation: This high Tm​ ensures that the resulting lipid bilayer remains rigid and highly stable at physiological temperatures ( 37∘C ), preventing the premature leakage of encapsulated payloads (such as mRNA) while in systemic circulation.

  • The Cationic Headgroup (3-Amino-sn-glycerate): Unlike zwitterionic phospholipids, this molecule terminates in a primary amine.

    • Causality in Formulation: The primary amine provides a concentrated locus of positive charge, which is strictly required for the electrostatic complexation with the polyanionic phosphate backbone of nucleic acids.

  • The Counterion (Trifluoroacetate / TFA Salt): The lipid is supplied as a TFA salt[2].

    • Causality in Formulation: The TFA counterion ensures that the primary amine remains fully protonated prior to formulation. Furthermore, it significantly enhances the lipid's solubility in anhydrous ethanol, a critical prerequisite for microfluidic mixing.

Quantitative Data: Comparative Lipid Profiling

When selecting a lipid for LNP formulation, it is crucial to benchmark its properties against industry standards. The table below summarizes how 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA compares to other common lipids.

Lipid / CompoundHydrophobic Tail StructureHeadgroup Charge (at pH 7.4)Phase Transition Temp ( Tm​ )Primary Application in Drug Delivery
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA C16:0 (Saturated)Cationic (Protonated Amine) ∼41∘C LNP formulation, rigid membrane studies[1]
DOTAP C18:1 (Unsaturated)Permanent Cationic (Quaternary) <0∘C In vitro plasmid transfection
DLin-MC3-DMA Dilinoleyl (Unsaturated)Ionizable (pKa ∼6.4 ) <0∘C Systemic siRNA/mRNA delivery
DPPC C16:0 (Saturated)Zwitterionic 41∘C Structural helper lipid

Mechanistic Pathway: From Assembly to Endosomal Escape

The utility of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA relies on a precise sequence of biophysical events. During formulation, the protonated amine binds the mRNA. Upon cellular endocytosis, the acidic environment of the endosome further increases the charge density on the LNP surface, promoting electrostatic repulsion, lipid phase transition (from bilayer to inverted hexagonal phase), and subsequent membrane destabilization to release the mRNA into the cytosol.

LNP_Mechanism cluster_formulation Self-Validating LNP Assembly Workflow cluster_delivery Cellular Delivery & Endosomal Escape Lipid Lipid Phase (DPGA-TFA + Helpers in EtOH) Mix Microfluidic Mixing (Rapid Electrostatic Complexation) Lipid->Mix Aq Aqueous Phase (mRNA in Citrate Buffer pH 4.0) Aq->Mix DLS Validation Checkpoint 1 (DLS: Size < 100nm, PDI < 0.2) Mix->DLS Dialysis Dialysis & Buffer Exchange (Ethanol Removal, pH 7.4) DLS->Dialysis EE Validation Checkpoint 2 (RiboGreen: EE > 85%) Dialysis->EE Uptake Cellular Endocytosis (LNP Internalization) EE->Uptake In Vitro / In Vivo Application Acid Endosomal Acidification (pH drops to ~5.5) Uptake->Acid Protonation Amine Protonation (Increased Cationic Charge) Acid->Protonation Escape Membrane Destabilization & mRNA Release into Cytosol Protonation->Escape

Fig 1. Mechanistic workflow of LNP assembly and endosomal escape utilizing DPGA-TFA.

Self-Validating Experimental Protocol: LNP Synthesis

In my experience, the transition from lipid formulation to in vitro validation often fails due to unmonitored aggregation or incomplete electrostatic complexation. Therefore, the following microfluidic protocol is designed as a self-validating system —each critical phase contains a mandatory analytical checkpoint that must be passed before proceeding.

Phase 1: Pre-Formulation & Solubilization
  • Action: Dissolve 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA[2], Cholesterol, DSPC, and a PEG-lipid in anhydrous ethanol at a molar ratio of 50:38.5:10:1.5.

  • Causality: Anhydrous ethanol is required to disrupt lipid-lipid hydrogen bonding, ensuring a completely monomeric dispersion of the lipids. The TFA salt form specifically aids in preventing lipid aggregation at this stage.

  • Validation Checkpoint: Visually inspect the solution against a dark background. Pass Criteria: The solution must be optically clear. Any turbidity indicates incomplete solvation, requiring mild sonication at 35∘C .

Phase 2: Microfluidic Mixing
  • Action: Prepare the aqueous phase by diluting mRNA in 50 mM Citrate Buffer (pH 4.0). Using a microfluidic mixer, combine the lipid stream and aqueous stream at a 1:3 (Ethanol:Aqueous) flow rate ratio.

  • Causality: The acidic aqueous phase (pH 4.0) ensures the primary amine of the lipid is fully protonated. The rapid microfluidic mixing forces instantaneous electrostatic complexation with the anionic mRNA before macroscopic lipid vesicles can form, driving the self-assembly of homogeneous LNPs.

  • Validation Checkpoint: Immediately perform Dynamic Light Scattering (DLS) on the post-mix solution. Pass Criteria: Z-average diameter must be between 60–90 nm with a Polydispersity Index (PDI) < 0.2. A PDI > 0.2 indicates chaotic mixing or improper flow rates.

Phase 3: Dialysis and Neutralization
  • Action: Transfer the LNP suspension into a 10k MWCO dialysis cassette and dialyze against 100 volumes of 1X PBS (pH 7.4) for 16 hours at 4∘C .

  • Causality: Dialysis removes the ethanol (which is toxic to cells and destabilizes LNPs over time) and neutralizes the external pH. Neutralization reduces the surface charge of the LNPs, preventing aggregation and preparing them for physiological environments.

  • Validation Checkpoint: Perform a Quant-iT™ RiboGreen™ assay (with and without Triton X-100). Pass Criteria: Encapsulation Efficiency (EE%) must be > 85%. If EE% is lower, the Nitrogen-to-Phosphate (N:P) ratio must be recalculated and optimized.

References

  • Chem-Impex. "1,2-Dipalmitoyl-3-amino-sn-glycérateTFA". Chem-Impex International.
  • Amerigo Scientific. "1,2-Dipalmitoyl-3-amino-sn-glycerate·TFA". Amerigo Scientific Catalog.
  • Sigma-Aldrich. "1,2-Dipalmitoyl-sn-glycerol =99 30334-71-5". Sigma-Aldrich.

Sources

Foundational

The Solubility Profile and Formulation Dynamics of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA in Organic Solvents

Executive Summary 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG-TFA) is a specialized synthetic lipid analog increasingly utilized in advanced drug delivery systems, liposomal formulations, and membrane biophysics[1]. U...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG-TFA) is a specialized synthetic lipid analog increasingly utilized in advanced drug delivery systems, liposomal formulations, and membrane biophysics[1]. Unlike naturally occurring zwitterionic phospholipids such as DPPC, DPAG-TFA features an amino-glycerate headgroup paired with a trifluoroacetic acid (TFA) counterion. This unique structural motif significantly alters its solvation thermodynamics. For researchers and formulation scientists, mastering the solubility profile of DPAG-TFA is not merely a preparative step—it is the critical determinant of downstream liposomal homogeneity, encapsulation efficiency, and bilayer stability.

This whitepaper provides a comprehensive, causality-driven guide to the solubility behavior of DPAG-TFA in organic solvents, paired with a self-validating protocol for lipid film preparation.

Physicochemical Drivers of Solvation

To predict and manipulate the solubility of DPAG-TFA, one must deconstruct its amphiphilic architecture:

  • The Hydrophobic Domain (C16:0 Tails): The molecule possesses two fully saturated 16-carbon palmitoyl chains. These long, non-polar tails exhibit strong van der Waals interactions, driving the molecule's high affinity for low-dielectric, non-polar solvents like chloroform.

  • The Hydrophilic Domain (Amino-Glycerate + TFA Salt): The presence of the TFA salt introduces a highly polar, ionic character to the headgroup. If solvated in pure chloroform, the highly polar headgroups tend to aggregate to minimize contact with the non-polar solvent, forming inverted micelles.

  • The Causality of Co-Solvents: To achieve true molecular dispersion—a prerequisite for uniform lipid film formation—a protic co-solvent is mandatory. Methanol acts as a hydrogen-bond donor and acceptor, effectively shielding the TFA-amine ion pair and disrupting intermolecular hydrogen bonding[2]. Thus, a binary solvent system leverages chloroform to solvate the tails and methanol to solvate the headgroup.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the solubility behavior of DPAG-TFA across standard laboratory solvents. Data is extrapolated from its structural analog DPPC and adjusted for the TFA-amine headgroup[3].

Solvent SystemDielectric Constant (ε)Solubility StatusMechanistic Rationale
Chloroform (CHCl₃) 4.81Soluble (Prone to Micellization)Excellent solvation of the C16 tails via dispersion forces. However, the TFA headgroup may cause localized aggregation (inverted micelles) if used alone.
Methanol (MeOH) 32.7Moderately SolubleSolvates the polar TFA-amine headgroup efficiently via hydrogen bonding, but struggles to fully extend the dual C16 hydrophobic tails.
CHCl₃ : MeOH (2:1 v/v) ~14.0 (Mixed)Highly Soluble (Optimal) The Gold Standard. Provides the exact dielectric balance required to simultaneously solvate both the hydrophobic tails and the ionic headgroup, ensuring true monomeric dispersion.
Ethanol (EtOH) 24.5Soluble (Requires Heat)Soluble at approx. 30 mg/mL when heated above the lipid's phase transition temperature (~41°C). Useful for injection methods[3].
Dimethyl Sulfoxide (DMSO) 46.7InsolubleThe high polarity and lack of proton-donating capability in DMSO make it thermodynamically unfavorable for the long palmitoyl chains.
Aqueous Buffers (H₂O) 80.1Insoluble (Forms Vesicles)Insoluble as monomers. Hydration above the phase transition temperature forces the self-assembly of liposomes/bilayers.

Self-Validating Protocol: Lipid Film Preparation

In drug development, a protocol must be a self-validating system. The following methodology ensures that any deviations in solvation are caught before they compromise the final formulation.

Step 1: Gravimetric Analysis & Solvation

  • Action: Weigh the desired mass of lyophilized DPAG-TFA powder into a round-bottom flask. Add a 2:1 (v/v) mixture of Chloroform and Methanol to achieve a final lipid concentration of 10–20 mg/mL.

  • Causality: The 2:1 ratio prevents the lipid from phase-separating. If the concentration exceeds 50 mg/mL, the viscosity increases, risking incomplete solvent removal later.

Step 2: Visual & Optical Validation (Quality Check)

  • Action: Swirl the flask gently. The solution must be completely optically clear.

  • Validation: If the solution is turbid or opalescent, it indicates incomplete solvation or moisture contamination. Correction: Add a fractional volume of methanol or gently warm the flask in a 35°C water bath until clear.

Step 3: Rotary Evaporation

  • Action: Attach the flask to a rotary evaporator. Set the water bath to 35°C–40°C. Apply a gradual vacuum to slowly evaporate the solvent, rotating at 100–150 RPM.

  • Causality: Gradual vacuum prevents "bumping" (flash boiling). The rotation ensures the lipid is deposited as a highly uniform, ultra-thin film across the maximum surface area of the flask, which is critical for efficient hydration.

Step 4: High-Vacuum Desiccation

  • Action: Transfer the flask to a high-vacuum desiccator (or lyophilizer) for a minimum of 4 to 12 hours.

  • Causality: Residual chloroform is highly toxic and can alter the packing parameter of the lipid bilayer. High vacuum ensures parts-per-million (ppm) level removal of trapped solvent molecules.

Step 5: Hydration and Phase Transition Thermodynamics

  • Action: Add the pre-warmed aqueous buffer (e.g., PBS or HEPES) to the lipid film. Critical: The buffer and the flask must be maintained at a temperature strictly above the lipid's gel-to-liquid crystalline phase transition temperature ( Tm​ ). For dipalmitoyl lipids, Tm​ is approximately 41°C[3]. Hydration should occur at 50°C–55°C .

  • Causality: Below the Tm​ , the lipid tails are locked in a rigid "gel" phase, preventing water from penetrating the bilayers. Hydrating above the Tm​ ensures the tails are in a fluid state, allowing the film to smoothly peel off the glass and self-assemble into closed vesicles.

Formulation Workflow & Decision Matrix

The following diagram maps the logical workflow and the self-validating checkpoints required to successfully formulate DPAG-TFA from a dry powder into a uniform liposomal suspension.

G Start Weigh DPAG-TFA (Dry Powder) Dissolve Dissolve in Organic Solvent (CHCl3:MeOH 2:1 v/v) Start->Dissolve Check1 Visual Inspection: Clear Solution? Dissolve->Check1 Evaporate Rotary Evaporation (Form Thin Lipid Film) Check1->Evaporate Yes Error Adjust Solvent Ratio / Warm Solution Check1->Error No (Turbid) Vacuum High Vacuum Desiccation (Remove Residual Solvent) Evaporate->Vacuum Hydrate Hydration with Aqueous Buffer (T > Phase Transition Tm) Vacuum->Hydrate Check2 DLS Analysis: Uniform Liposomes? Hydrate->Check2 End Final Liposomal Formulation Check2->End Yes Error2 Extrusion / Sonication Check2->Error2 No (Aggregates) Error->Dissolve Error2->Check2

Figure 1: Self-validating workflow for DPAG-TFA lipid film hydration and liposome formulation.

References

  • Title: Monolayers with One Component of Variable Solubility: Studies of Lysophosphocholine/DPPC Mixtures | Langmuir - ACS Publications Source: American Chemical Society (ACS) URL: [Link]

Sources

Exploratory

Mechanism of Action of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA in Lipid Bilayers: A Technical Whitepaper

Executive Summary The development of next-generation lipid nanoparticles (LNPs) and functionalized liposomes relies heavily on the biophysical behavior of synthetic amino lipids. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation lipid nanoparticles (LNPs) and functionalized liposomes relies heavily on the biophysical behavior of synthetic amino lipids. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (1,2-DPAG TFA) is a specialized cationic lipid derivative utilized in advanced drug delivery systems to facilitate the encapsulation and intracellular delivery of polyanionic payloads (e.g., mRNA, siRNA, and plasmid DNA) .

This technical guide provides an in-depth analysis of the molecular architecture of 1,2-DPAG TFA, its pH-driven mechanism of action within lipid bilayers, and self-validating experimental workflows for formulation and characterization.

Molecular Architecture & Physicochemical Causality

To understand the behavior of 1,2-DPAG TFA in a lipid bilayer, we must deconstruct its molecular components and the causality behind their selection:

  • Hydrophobic Tail (1,2-Dipalmitoyl): The molecule features two fully saturated 16-carbon (C16:0) palmitoyl chains. Saturated tails pack tightly via van der Waals forces, yielding a relatively high phase transition temperature ( Tm​≈41∘C ). This high Tm​ ensures that at physiological temperature ( 37∘C ), the bilayer remains predominantly in the rigid gel phase ( Lβ​ ), which minimizes premature payload leakage during systemic circulation.

  • Backbone & Headgroup (3-amino-sn-glycerate): The glycerate backbone provides structural mimicry to endogenous phospholipids, ensuring biocompatibility. The primary amine at the sn-3 position acts as a pH-responsive sensor. It possesses a pKa typically in the range of 6.0–6.5, meaning its ionization state dynamically shifts based on the surrounding microenvironment.

  • Counterion (Trifluoroacetate - TFA): Supplied as a TFA salt, the primary amine is pre-protonated. The TFA counterion enhances the lipid's solubility in organic solvent mixtures (like chloroform/methanol) during the initial stages of liposome formulation, ensuring homogeneous molecular mixing before hydration .

Mechanism of Action: From Circulation to Cytosol

The primary utility of 1,2-DPAG TFA lies in its ability to undergo a pH-driven structural metamorphosis. This mechanism is critical for overcoming the primary bottleneck in genetic medicine: endosomal escape .

Electrostatic Complexation and Bilayer Packing

During formulation, the cationic amine headgroup of 1,2-DPAG TFA electrostatically complexes with the negatively charged phosphate backbone of nucleic acids. In a formulated lipid bilayer, the cylindrical geometry of the dipalmitoyl tails promotes a stable lamellar phase ( Lα​ or Lβ​ depending on temperature), effectively sequestering the payload from serum nucleases.

The Endosomal Escape Mechanism (Phase Transition)

Upon cellular uptake via endocytosis, the liposome is trapped within an early endosome. As the endosome matures, vacuolar-type H+-ATPases (V-ATPases) actively pump protons into the vesicle, dropping the internal pH from 7.4 to approximately 5.5.

This acidification triggers the following cascade:

  • Hyper-Protonation: The amine headgroups of 1,2-DPAG TFA become fully protonated, drastically increasing the positive charge density on the liposomal surface .

  • Electrostatic Pairing: These highly cationic headgroups form strong electrostatic ion pairs with endogenous anionic lipids (such as phosphatidylserine) present on the luminal leaflet of the endosomal membrane.

  • Induction of Negative Curvature: The ion-pairing neutralizes the headgroup charges, reducing the effective headgroup cross-sectional area. The lipid transitions from a cylindrical shape (packing parameter P≈1 ) to an inverted cone shape ( P>1 ).

  • HII​ Phase Transition: This geometric shift forces the local lipid bilayer to undergo a phase transition from a flat lamellar structure to an inverted hexagonal ( HII​ ) phase .

  • Membrane Destabilization: The HII​ phase is incompatible with bilayer integrity, leading to transient pore formation, membrane fusion, and the subsequent release of the therapeutic payload into the cytosol.

EndosomalEscape LNP 1,2-DPAG TFA Liposome (Neutral/Slightly Cationic) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Binding to Cell Surface Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Internalization Protonation Amine Protonation (-NH3+) Endosome->Protonation Acidification (V-ATPase) PhaseTransition Lamellar to H_II Phase Transition Protonation->PhaseTransition Electrostatic Pairing with Anionic Lipids Fusion Endosomal Membrane Destabilization PhaseTransition->Fusion Negative Curvature Induction Release Cytosolic Release of Payload Fusion->Release Membrane Rupture

Figure 1: Mechanism of pH-dependent endosomal escape driven by 1,2-DPAG TFA phase transition.

Quantitative Biophysical Dynamics

The efficacy of 1,2-DPAG TFA is highly dependent on its environmental pH. Table 1 summarizes the expected biophysical shifts of a standard 1,2-DPAG TFA/Cholesterol (50:50 mol%) formulation as it transitions from systemic circulation to the endosomal compartment.

Table 1: pH-Dependent Biophysical Dynamics of 1,2-DPAG TFA Liposomes

ParameterpH 7.4 (Systemic Circulation)pH 5.5 (Endosomal Compartment)Mechanistic Causality
Zeta Potential +5 mV to +15 mV+35 mV to +50 mVAmine protonation increases cationic charge density, driving membrane interactions.
Particle Size (DLS) 80 - 100 nm85 - 110 nm (Slight swelling)Electrostatic repulsion between hyper-protonated headgroups alters the packing parameter.
Polydispersity (PDI) < 0.15< 0.20Indicates a highly monodisperse formulation that maintains integrity until fusion.
Bilayer Phase Lamellar ( Lβ​ Gel Phase)Inverted Hexagonal ( HII​ )Induction of negative curvature promotes endosomal membrane fusion and payload release.

Self-Validating Experimental Protocols

To harness 1,2-DPAG TFA effectively, formulation must be tightly controlled. The following protocol utilizes the Thin-Film Hydration and Extrusion method , engineered with built-in quality control (QC) checkpoints to ensure a self-validating workflow.

Protocol: Thin-Film Hydration and Extrusion of 1,2-DPAG TFA Liposomes

Phase 1: Lipid Mixing and Film Formation

  • Solvent Dissolution: Dissolve 1,2-DPAG TFA, Cholesterol, and a helper lipid (e.g., DSPC) at a predetermined molar ratio (e.g., 40:40:20) in a 2:1 (v/v) Chloroform/Methanol mixture.

    • Causality: Methanol is required to fully solubilize the polar TFA salt, while chloroform dissolves the hydrophobic dipalmitoyl tails, ensuring a molecularly homogeneous mixture without phase separation.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate under reduced pressure at 40∘C until a thin, uniform lipid film forms.

  • Desiccation: Place the flask under a high vacuum overnight (>12 hours).

    • Causality: Complete removal of trace organic solvents is critical; residual chloroform acts as a plasticizer, artificially lowering the Tm​ and destabilizing the final bilayer.

Phase 2: Hydration and Sizing 4. Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., 1x PBS, pH 7.4) at 55∘C .

  • Causality: Hydration must occur above the phase transition temperature ( Tm​≈41∘C ) of the dipalmitoyl chains. At 55∘C , the lipids are in the fluid crystalline state ( Lα​ ), allowing them to spontaneously self-assemble into multilamellar vesicles (MLVs).
  • Vortexing: Agitate vigorously for 30 minutes at 55∘C to ensure complete film detachment.
  • Extrusion (Self-Validation Step): Pass the MLV suspension 11 times through a 100 nm polycarbonate membrane using a thermojacketed extruder maintained at 55∘C
  • Causality: An odd number of passes ensures the final extrudate exits the opposite side of the membrane, preventing contamination by larger, unextruded MLVs.

Phase 3: Biophysical Characterization (QC) 7. Dynamic Light Scattering (DLS): Measure the Z-average diameter and PDI. A successful extrusion will yield a size of 80-100 nm with a PDI < 0.15. 8. Zeta Potential Titration: Measure the zeta potential at pH 7.4 and pH 5.5.

  • Validation: A shift from mildly positive (+10 mV) to highly positive (> +35 mV) validates the functional presence and orientation of the 3-amino-sn-glycerate headgroups on the outer leaflet.

LipidMix[label="Lipid Mixture\n(1,2-DPAG TFA, Chol, DSPC)", fillcolor="#4285F4"] Solvent[label="Dissolve in\nCHCl3/MeOH (2:1)", fillcolor="#FBBC05", fontcolor="#202124"] Evap[label="Rotary Evaporation\n(Thin Film Formation)", fillcolor="#EA4335"] Hydration[label="Hydration with Buffer\n(T > 55°C, Above Tm)", fillcolor="#34A853"] Extrusion[label="Extrusion (11 Passes)\n(100nm Polycarbonate)", fillcolor="#4285F4"] Characterization[label="DLS & Zeta Potential\n(Self-Validation QC)", fillcolor="#202124"]

LipidMix -> Solvent[label=" Molecular Homogenization"] Solvent -> Evap [label=" Vacuum Drying"] Evap -> Hydration[label=" Spontaneous Vesiculation (MLVs)"] Hydration -> Extrusion[label=" High-Shear Size Reduction"] Extrusion -> Characterization [label=" Monodisperse LUVs"] } Figure 2: Self-validating thin-film hydration and extrusion workflow for 1,2-DPAG TFA liposomes.

References

  • "1,2-Dipalmitoyl-3-amino-sn-glycerate·TFA" - Amerigo Scientific. URL: [Link]

  • "Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data" - PMC - NIH. URL:[Link]

  • "Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation" - Researcher.Life. URL: [Link]

  • "Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design" - OAE Publishing Inc. URL: [Link]

Foundational

An In-depth Technical Guide to the Long-Term Storage and Stability of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

Prepared by: Gemini, Senior Application Scientist Introduction 1,2-Dipalmitoyl-3-amino-sn-glycerate, a cationic aminolipid, represents a class of molecules pivotal to advancements in modern drug delivery, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1,2-Dipalmitoyl-3-amino-sn-glycerate, a cationic aminolipid, represents a class of molecules pivotal to advancements in modern drug delivery, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapeutics. Its structure, featuring a stereospecific glycerol backbone, two saturated palmitoyl acyl chains, and a primary amine headgroup, allows for electrostatic interaction with anionic payloads like mRNA and siRNA, while the lipidic tails facilitate self-assembly and membrane fusion.

The stability of this lipid, supplied as a trifluoroacetate (TFA) salt, is paramount to ensuring the quality, efficacy, and safety of the final drug product. Chemical degradation not only reduces the concentration of the active lipid but can also generate impurities with altered physicochemical and toxicological profiles. This guide provides a comprehensive overview of the factors influencing the stability of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA, recommended storage conditions, and robust analytical methodologies for its assessment.

Physicochemical Properties

PropertyValue
Chemical Formula C35H69NO4 (Lipid) / C2F3O2H (TFA)
Molecular Weight 583.9 g/mol (Lipid) / 114.02 g/mol (TFA)
Physical Form Typically a white to off-white lyophilized powder
Acyl Chain Composition Two C16:0 (Palmitoyl) chains
Key Structural Features Saturated acyl chains, primary amine at sn-3, chiral center
Solubility Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and can be dispersed in aqueous systems with energy input (e.g., sonication).

Core Factors Influencing Stability

The chemical integrity of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is primarily threatened by hydrolytic degradation. The presence of the TFA counterion introduces specific considerations regarding the local pH environment.

Hydrolytic Degradation

The most significant degradation pathway for this molecule is the hydrolysis of its two ester linkages.[1][2] This reaction involves the nucleophilic attack of water on the carbonyl carbon of the ester bond, leading to bond cleavage.

  • Mechanism: The reaction results in the formation of lysolipid impurities (1- or 2-monoacyl-glycerolipids) and free palmitic acid.[2] The formation of lysolipids is particularly detrimental as their detergent-like properties can destabilize lipid bilayers in a formulated product.[2]

  • Catalysis: Hydrolysis can be catalyzed by both acid and base. The rate of hydrolysis for glycerophospholipids is slowest at a pH between 5.8 and 6.5.[1][3] Deviations from this optimal pH range, particularly under acidic or alkaline conditions, will accelerate degradation.

  • Temperature Dependence: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature. Higher temperatures provide the necessary activation energy, significantly increasing the degradation rate.[4][5]

Oxidative Degradation

Oxidation is a major concern for lipids with unsaturated acyl chains, which contain double bonds susceptible to attack by reactive oxygen species.[6][7] However, 1,2-Dipalmitoyl-3-amino-sn-glycerate is composed of fully saturated palmitoyl chains (16:0), which lack double bonds. Consequently, it is highly resistant to oxidative degradation. While oxidation is not a primary stability concern, standard best practices, such as storage under an inert atmosphere, provide an additional layer of protection.

Influence of the TFA Counterion

Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent during reverse-phase HPLC purification and remains associated with the primary amine as a counterion.[8][9]

  • Acidity: Residual TFA can create a locally acidic microenvironment when the lipid is exposed to moisture, potentially accelerating acid-catalyzed hydrolysis of the ester bonds.[10]

  • Biological Activity: It is important to note that recent studies have suggested TFA itself may not be biologically inert, showing effects on lipid metabolism in vivo.[11][12][13] While this does not directly impact storage stability, it is a critical consideration for researchers interpreting biological data from formulations containing TFA salts.

Physical Form: Lyophilized Solid vs. Solution
  • Lyophilized Solid: In its lyophilized (freeze-dried) powder form, the lipid is most stable. Lyophilization removes water, a key reactant required for hydrolysis, thereby dramatically slowing degradation.[4][14]

  • Organic Solution: When dissolved in a dry organic solvent (e.g., chloroform or dichloromethane), the lipid is relatively stable, provided the solvent is anhydrous and stored properly to prevent water absorption.

  • Aqueous Dispersion: The lipid is least stable in aqueous solutions or dispersions (e.g., liposomes). In this state, water is readily available to hydrolyze the ester bonds. Therefore, long-term storage of this lipid in an aqueous environment is strongly discouraged.

Recommended Long-Term Storage Conditions

To ensure the long-term stability and integrity of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA, the following conditions are recommended based on its chemical properties and established practices for lipid storage.

ParameterConditionRationale and Best Practices
Physical Form Lyophilized Solid Minimizes water availability, preventing hydrolysis.[4][14]
Temperature -20°C or below (-80°C preferred) Reduces the rate of any potential chemical degradation significantly.[15][16][17] Avoid repeated freeze-thaw cycles.[16]
Atmosphere Inert Gas (Argon or Nitrogen) While oxidation risk is low for saturated lipids, an inert atmosphere displaces oxygen and moisture, providing optimal protection.
Light Protect from Light (Store in amber vials) Prevents potential light-induced degradation. Store vials inside a labeled, sealed secondary container or box.[17]
Container Glass Vials with PTFE-lined caps Glass is inert. PTFE (Polytetrafluoroethylene) liners provide a superior seal against moisture and oxygen ingress compared to other materials.

Potential Degradation Pathways and Products

The primary degradation route for 1,2-Dipalmitoyl-3-amino-sn-glycerate is hydrolysis, which can occur at either the sn-1 or sn-2 position, yielding distinct lysolipid products.

G cluster_products Degradation Products parent 1,2-Dipalmitoyl-3-amino-sn-glycerate lyso1 2-Palmitoyl-3-amino-sn-glycerol (1-lyso) parent->lyso1 Hydrolysis at sn-1 lyso2 1-Palmitoyl-3-amino-sn-glycerol (2-lyso) parent->lyso2 Hydrolysis at sn-2 ffa Palmitic Acid (Free Fatty Acid) lyso1->ffa + lyso2->ffa +

Caption: Primary hydrolytic degradation pathways for 1,2-Dipalmitoyl-3-amino-sn-glycerate.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to define the shelf-life and re-test date for the lipid. This involves subjecting the material to controlled environmental conditions and analyzing its purity at specific time points.

Protocol: Design of a Real-Time and Accelerated Stability Study

This protocol outlines a comprehensive study to assess the stability of a single batch of lyophilized 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA.

1. Materials and Equipment:

  • Lyophilized 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA.

  • Climate-controlled stability chambers (e.g., 25°C/60% RH, 40°C/75% RH).[18][19]

  • Freezers (-20°C and -80°C).

  • Amber glass vials with PTFE-lined caps.

  • Inert gas (Argon or Nitrogen) supply.

  • Analytical balance, spatulas.

  • HPLC or LC-MS system.

2. Sample Preparation:

  • Inside a glove box or controlled environment with low humidity, accurately weigh 1-2 mg of the lyophilized lipid into multiple, pre-labeled amber glass vials.

  • Backfill each vial with inert gas (Argon or Nitrogen).

  • Securely seal each vial with a PTFE-lined cap.

  • Prepare a sufficient number of vials to cover all time points and conditions, with triplicate samples for each point.

3. Storage Conditions and Time Points:

  • Long-Term (Real-Time):

    • -80°C (Control/Archive)

    • -20°C

    • 2-8°C

  • Accelerated:

    • 25°C / 60% Relative Humidity (RH)[18]

    • 40°C / 75% Relative Humidity (RH)[18]

  • Time Points:

    • Initial (T=0)

    • Long-Term: 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated: 1, 2, 3, 6 months.

4. Analysis:

  • At each time point, retrieve triplicate vials from each storage condition.

  • Allow vials to equilibrate to room temperature before opening to prevent condensation.

  • Analyze the purity of each sample using the validated HPLC-CAD or LC-MS method described below.

  • Record the percentage of the parent peak area and the percentage of any degradation products.

Protocol: Analytical Method for Purity Assessment (HPLC-CAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful method for lipid analysis. CAD offers near-universal response for non-volatile analytes, making it ideal for quantifying the parent lipid and its degradation products, which lack strong UV chromophores.[20]

1. Instrument and Columns:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is a suitable starting point.

2. Reagents and Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Formic Acid.

  • Sample Diluent: Chloroform/Methanol (1:1 v/v).

3. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 80% B (re-equilibration).

4. Sample Preparation for Analysis:

  • Accurately prepare a stock solution of the lipid at ~1 mg/mL in the sample diluent.

  • Vortex thoroughly to ensure complete dissolution.

  • Further dilute to a working concentration of ~0.1-0.2 mg/mL for injection.

5. Data Analysis:

  • Integrate the peak area of the parent lipid and all impurity peaks.

  • Calculate the purity as a percentage of the total peak area:

    • Purity % = (Area_parent / (Area_parent + ΣArea_impurities)) * 100

  • The primary degradation products (lysolipids) are expected to elute earlier than the parent diacyl lipid due to their increased polarity.

Caption: Experimental workflow for a lipid stability study.

Handling and Reconstitution

Proper handling is crucial to maintain the integrity of the lipid before and during use.

Handling the Lyophilized Powder
  • Always allow the vial to warm to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing onto the cold lipid powder.

  • Handle the powder in a low-humidity environment, such as a glove box or chemical hood with a dry air stream.

  • For unused portions, immediately backfill the vial with inert gas, seal tightly, and return to the recommended storage temperature (-20°C or below).

Reconstitution Protocol
  • Add the desired volume of a suitable anhydrous organic solvent (e.g., chloroform, dichloromethane, or ethanol) directly to the vial.

  • Vortex or sonicate gently until the lipid is fully dissolved. A clear solution should be obtained.

  • Store the resulting stock solution at -20°C under an inert atmosphere. For frequent use, it is advisable to prepare smaller aliquots to avoid repeated warming and cooling of the main stock solution.

Conclusion

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is a chemically stable molecule when stored under appropriate conditions. Its primary degradation pathway is the hydrolysis of its ester bonds, a process that is mitigated by removing water and reducing temperature. The recommended long-term storage condition is as a lyophilized solid at -20°C or below , protected from light and moisture, and under an inert atmosphere. By adhering to these storage and handling protocols and implementing a robust stability testing program, researchers and drug developers can ensure the quality and reliability of this critical component for advanced therapeutic formulations.

References

  • Title: Long Term Storage of Lyophilized Liposomal Formulations - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Long-term storage of lyophilized liposomal formulations - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: achieving long-term stability of lipid nanoparticles: examining the effect of ph, temperature, and lyophilization Source: DovePress URL: [Link]

  • Title: Long-Term Storage of Lyophilized Liposomal Formulations | Request PDF Source: ResearchGate URL: [Link]

  • Title: Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles Source: MDPI URL: [Link]

  • Title: Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice Source: bioRxiv URL: [Link]

  • Title: Lipid Oxidation Pathways Source: National Academic Digital Library of Ethiopia URL: [Link]

  • Title: Glycerolipids: Structure, Synthesis, Function and Analytical Techniques Source: AOCS URL: [Link]

  • Title: The Chemical Reactivity of Membrane Lipids - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development and application of chromatographic methods for glycerolipid analysis Source: ResearchGate URL: [Link]

  • Title: Annex 10 - ICH Source: World Health Organization URL: [Link]

  • Title: Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice Source: Science.org URL: [Link]

  • Title: (PDF) Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice Source: ResearchGate URL: [Link]

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  • Title: Peptide Storage: Best Practices For Stability And Longevity Source: Peptides.org URL: [Link]

  • Title: Dynamic and morphological investigation of phospholipid monolayer hydrolysis by phospholipase C - PubMed Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Chemical Reactivity of Membrane Lipids - ACS Publications Source: American Chemical Society Publications URL: [Link]

  • Title: Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification Source: MDPI URL: [Link]

  • Title: Salt stress alters membrane lipid content and lipid biosynthesis pathways in the plasma membrane and tonoplast - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Proteolytic Pathways Induced by Herbicides That Inhibit Amino Acid Biosynthesis Source: PLOS ONE URL: [Link]

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  • Title: Oxidative Degradation of the Monolayer of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) in Low-Level Ozone Source: ResearchGate URL: [Link]

  • Title: On the degradation pathway of glyphosate and glycine Source: Royal Society of Chemistry URL: [Link]

  • Title: Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides Source: Springer Link URL: [Link]

  • Title: TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: Gyros Protein Technologies URL: [Link]

  • Title: First Total Synthesis of 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol--a Glycoglycerolipid of a Marine Alga With a High Inhibitor Activity Against Human Myt1-kinase - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry Source: Google Patents URL
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Sources

Exploratory

Synthesis Pathways and Derivatization Strategies for 1,2-Dipalmitoyl-3-amino-sn-glycerate in Advanced Lipid Nanoparticles

Executive Summary The rapid evolution of lipid nanoparticle (LNP) technologies for mRNA and siRNA delivery has shifted the focus from naturally occurring phospholipids to rationally designed synthetic lipid scaffolds. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of lipid nanoparticle (LNP) technologies for mRNA and siRNA delivery has shifted the focus from naturally occurring phospholipids to rationally designed synthetic lipid scaffolds. Among these, 1,2-Dipalmitoyl-3-amino-sn-glycerate (DPAG) —frequently supplied and stabilized as a trifluoroacetic acid (TFA) salt—represents a highly versatile, functionalizable precursor. This technical guide explores the structural causality, divergent synthesis pathways, and self-validating experimental protocols required to transform DPAG into advanced LNP components, specifically targeting ionizable, PEGylated, and dendritic lipid architectures.

Structural Rationale: The DPAG Scaffold

The selection of DPAG as a foundational synthon in lipid chemistry is driven by strict structure-function relationships:

  • Hydrophobic Domain (Dipalmitoyl Tails): The saturated C16:0 chains provide a high degree of conformational order, yielding a predictable gel-to-liquid crystalline phase transition temperature ( Tm​≈41∘C ). This thermodynamic stability is critical for preventing premature payload leakage during systemic circulation.

  • Reactive Headgroup (sn-3 Primary Amine): Unlike quaternary ammoniums or zwitterionic phosphocholines, the primary amine is a potent, sterically accessible nucleophile. This allows for orthogonal derivatization without disrupting the ester linkages of the hydrophobic tails, enabling the rapid generation of lipid libraries.

Divergent Synthesis Pathways

The primary amine of DPAG serves as a branching point for three distinct classes of LNP lipids.

DPAG_Synthesis DPAG DPAG Precursor (Primary Amine) RedAm Reductive Amination (+ Aldehydes/STAB) DPAG->RedAm Amide Amide Coupling (+ NHS-PEG/DIPEA) DPAG->Amide Michael Michael Addition (+ Alkyl Acrylates) DPAG->Michael IonLipid Ionizable Lipid (Tertiary Amine) RedAm->IonLipid PEGLipid PEGylated Lipid (Steric Shielding) Amide->PEGLipid Dendrimer Dendritic Lipid (Multivalent) Michael->Dendrimer

Divergent synthesis pathways of DPAG derivatives for LNP formulation.

  • Pathway A: Reductive Amination (Ionizable Cationic Lipids) Reacting the primary amine with aliphatic aldehydes yields tertiary amines. The causality here is profound: tuning the alkyl chain length adjusts the apparent pKa​ to the optimal 6.0–6.5 range. This ensures the lipid remains neutral at physiological pH (7.4) to minimize toxicity, but rapidly protonates in the acidic endosome to facilitate membrane fusion .

  • Pathway B: Amide Coupling (PEGylated Stealth Lipids) Conjugation with NHS-activated polyethylene glycol (PEG) yields a stable amide linkage. The choice of an amide bond over an ester is deliberate; it resists plasma esterases, ensuring the steric hydration layer remains intact long enough to bypass the mononuclear phagocyte system (MPS).

  • Pathway C: Michael Addition (Dendritic Architectures) Reacting DPAG with alkyl acrylates creates multi-tail lipids. This induces a strong cone-shaped molecular geometry, which is thermodynamically favorable for disrupting planar lipid bilayers during endosomal escape.

Experimental Protocol: Self-Validating Synthesis of a DPAG-Derived Ionizable Lipid

This protocol details the double reductive amination of DPAG·TFA with an aliphatic aldehyde (e.g., dilinoleyl aldehyde) to form a highly efficient tertiary amine ionizable lipid. Every step is designed as a self-validating system to ensure reaction fidelity.

Step 1: Free-Basing the DPAG·TFA Salt
  • Procedure: Dissolve 1.0 eq of DPAG·TFA in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

  • Causality: The TFA salt renders the amine non-nucleophilic. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile in subsequent steps.

  • Validation Checkpoint: Perform thin-layer chromatography (TLC) using Chloroform:Methanol (9:1). The free base will exhibit a higher Rf​ than the TFA salt. A positive ninhydrin stain (turning deep purple) confirms the primary amine is intact, deprotected, and reactive.

Step 2: Imine Formation and Selective Reduction
  • Procedure: Add 2.2 eq of the target aliphatic aldehyde to the reaction mixture, followed by activated 4Å molecular sieves. Stir for 2 hours. Subsequently, add 3.0 eq of Sodium triacetoxyborohydride (STAB) portion-wise at 0°C. Allow to warm to room temperature and stir overnight.

  • Causality: Molecular sieves drive the equilibrium toward the imine by sequestering water, preventing hydrolysis. STAB is strictly selected over Sodium borohydride ( NaBH4​ ) because STAB is a milder reducing agent; it selectively reduces the imine without cleaving the delicate ester bonds of the dipalmitoyl tails.

  • Validation Checkpoint: Monitor via TLC. The primary amine spot (ninhydrin positive) must completely disappear. It should be replaced by a non-ninhydrin-reactive spot (the tertiary amine) that stains brown with iodine vapor or Dragendorff's reagent. Self-Correction: If a secondary amine intermediate persists (weak ninhydrin response), the reaction is stalled; add an additional 0.5 eq of aldehyde and STAB.

Step 3: Purification and Structural Verification
  • Procedure: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with DCM, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient of DCM to DCM/MeOH 95:5).

  • Validation Checkpoint: Perform 1H -NMR ( CDCl3​ ). Successful synthesis is validated by the absolute disappearance of the aldehyde proton signal ( ≈9.7 ppm) and the emergence of new multiplet signals ( ≈2.4–2.6 ppm) corresponding to the methylene protons adjacent to the newly formed tertiary nitrogen.

Intracellular Mechanism of Action

Once synthesized and formulated into LNPs, the DPAG-derived ionizable lipids dictate the pharmacokinetic fate of the encapsulated nucleic acid.

Endosomal_Escape Uptake LNP Uptake (pH 7.4) Acidification Acidification Uptake->Acidification Protonation Lipid Protonation (Cationic Shift) Acidification->Protonation Fusion Membrane Fusion (H_II Phase) Protonation->Fusion Release Cytosolic Release Fusion->Release

Mechanism of endosomal escape mediated by DPAG-derived ionizable lipids.

The protonation of the tertiary amine in the maturing endosome induces an electrostatic interaction with endogenous anionic lipids (e.g., bis(monoacylglycero)phosphate). As established by, this interaction drives a thermodynamic phase transition from a lamellar ( Lα​ ) to an inverted hexagonal ( HII​ ) phase, physically disrupting the endosomal membrane and releasing the mRNA into the cytosol.

Quantitative Data: Physicochemical Properties of DPAG Derivatives

The choice of synthesis pathway directly dictates the macroscopic properties of the resulting LNP. The table below summarizes the comparative performance metrics of the three primary DPAG derivative classes.

Derivative ClassSynthetic PathwayApparent pKa​ LNP Encapsulation Efficiency (%)Primary Function in LNP Formulation
Tertiary Amine Reductive Amination6.0 – 6.5> 90%Nucleic acid complexation & endosomal escape
PEG-Amide Amide CouplingN/A (Neutral)N/A (Surface Modifier)Steric stabilization & prolonged circulation
Dendritic Ester Michael Addition5.5 – 6.285 – 90%Enhanced membrane disruption via cone geometry

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(6), 1467-1475.[Link]

  • Jayaraman, M., Ansell, S. M., Mui, B. L., Tam, Y. K., Chen, J., Du, X., ... & Hope, M. J. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition, 51(34), 8529-8533.[Link]

  • Alabi, C. A., Love, K. T., Sahay, G., Yin, H., Luly, K. M., Langer, R., & Anderson, D. G. (2013). Multiparametric approach for the evaluation of lipid nanoparticles for siRNA delivery. Proceedings of the National Academy of Sciences, 110(32), 12881-12886.[Link]

Foundational

Engineering Next-Generation Liposomes: The Physicochemical Properties and Applications of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

Executive Summary In the rapidly evolving landscape of nanomedicine and lipid-based drug delivery, the selection of structural and ionizable lipids dictates the in vivo efficacy, stability, and biodistribution of the the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of nanomedicine and lipid-based drug delivery, the selection of structural and ionizable lipids dictates the in vivo efficacy, stability, and biodistribution of the therapeutic payload. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG-TFA) emerges as a highly specialized synthetic aminolipid that bridges the structural rigidity of traditional saturated phospholipids with the electrostatic versatility of cationic lipids. This technical guide provides an in-depth analysis of the physicochemical properties of DPAG-TFA, elucidating its thermodynamic behavior, formulation mechanics, and role in intracellular delivery systems.

Molecular Anatomy & Physicochemical Profile

To engineer stable liposomes, one must first deconstruct the molecular anatomy of the constituent lipids. DPAG-TFA consists of three critical domains:

  • The Hydrophobic Tail (16:0 Acyl Chains): Similar to the widely utilized zwitterionic phospholipid DPPC ()[1], DPAG-TFA possesses two fully saturated palmitoyl chains. This saturation eliminates the kinks associated with cis-double bonds, allowing for highly ordered, tight lipid packing.

  • The Cationic Headgroup (Primary Amine): Unlike traditional quaternary ammonium lipids (e.g., DOTAP) which maintain a permanent positive charge, the primary amine at the sn-3 position of DPAG-TFA is pH-responsive. It offers a smaller steric footprint than tertiary amines, minimizing headgroup repulsion and allowing for a denser lipid bilayer.

  • The Counterion (Trifluoroacetate): Sourced commercially as a TFA salt ()[2], the trifluoroacetate counterion stabilizes the primary amine during storage, preventing premature oxidation or degradation. However, its presence necessitates careful buffer exchange during aqueous hydration to prevent localized acidification of the liposomal core.

Table 1: Physicochemical Profile of DPAG-TFA
PropertyValue / CharacteristicFormulation Impact & Causality
Acyl Chain Structure 16:0 / 16:0 (Dipalmitoyl)High packing density results in low membrane permeability at 37°C, preventing premature payload leakage in systemic circulation.
Phase Transition ( Tm​ ) ~62°C – 64°CNecessitates high-temperature processing. Hydration and extrusion must occur above 65°C to ensure the lipid is in a fluid lamellar phase.
Headgroup Chemistry Primary Amine (-NH 2​ )Cationic at physiological pH; enables robust electrostatic complexation with polyanionic payloads (e.g., mRNA, siRNA, plasmid DNA).
Salt Form Trifluoroacetate (TFA)Enhances shelf-life stability but requires strong buffering (e.g., 10-50 mM HEPES) during formulation to neutralize the acidic counterion.

Mechanistic Role in Membrane Dynamics

The thermodynamic stability of a liposome is governed by the phase transition temperature ( Tm​ ) of its bulk lipids. Because DPAG-TFA utilizes dipalmitoyl chains, it exhibits a Tm​ of approximately 63°C. At physiological temperatures (37°C), DPAG-TFA-based liposomes exist in a rigid, "gel" phase rather than a fluid crystalline phase.

This rigidity is a double-edged sword. While it provides exceptional protection against the thermal denaturation of sensitive payloads—a principle similarly observed when saturated lipids are used to stabilize recombinant proteins ()[3]—it can also impede intracellular drug release. To counteract this, DPAG-TFA is rarely used in isolation. It is typically co-formulated with helper lipids such as Cholesterol (to disrupt the highly ordered crystalline lattice and provide membrane fluidity) and DOPE (to facilitate non-bilayer inverted hexagonal phase transitions during endosomal escape).

LiposomeAssembly A DPAG-TFA (Lipid Phase) C Microfluidic Mixing (>65°C) A->C Ethanol Injection B Nucleic Acids (Aqueous Phase) B->C Aqueous Flow D Electrostatic Complexation C->D Rapid Precipitation E Lipid Nanoparticle (LNP) D->E Self-Assembly

Workflow of DPAG-TFA liposome assembly via microfluidic mixing.

Experimental Protocols: Formulation & Validation

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies detail the formulation of DPAG-TFA liposomes and the subsequent validation of their ionizable properties.

Protocol 1: Preparation of DPAG-TFA Liposomes via Thin-Film Hydration

Causality Check: Thin-film hydration is selected over ambient microfluidic mixing because the high Tm​ of DPAG-TFA requires sustained thermal energy to prevent rapid, uncontrolled lipid crystallization, which leads to heterogeneous particle sizes.

  • Lipid Film Formation: Dissolve DPAG-TFA, Cholesterol, and DSPE-PEG2000 in a 50:48:2 molar ratio in a chloroform/methanol mixture (2:1 v/v). Rationale: Cholesterol fills the interstitial voids between the rigid C16 chains, modulating membrane fluidity.

  • Solvent Evaporation: Evaporate the solvent under a gentle, continuous stream of nitrogen gas. Transfer the vial to a vacuum desiccator for a minimum of 2 hours to eradicate trace organic solvents that could destabilize the lipid bilayer.

  • High-Temperature Hydration: Hydrate the dried lipid film with a 10 mM HEPES buffer (pH 7.4) pre-heated to 65°C . Rationale: Hydration must strictly occur above the ~63°C Tm​ [1]. The HEPES buffer is critical here to neutralize the TFA counterion released from the DPAG headgroup.

  • Extrusion: Pass the resulting multilamellar vesicle (MLV) suspension 10 to 15 times through a 100 nm polycarbonate membrane using a jacketed extruder maintained at 65°C.

  • System Validation: Analyze the formulation via Dynamic Light Scattering (DLS). A successful extrusion will yield a Z-average diameter of 90–120 nm with a Polydispersity Index (PDI) < 0.15.

Protocol 2: Apparent pKa Determination via TNS Assay

Causality Check: The theoretical pKa of a free primary amine differs drastically from its apparent pKa when embedded in a lipid bilayer due to the local dielectric constant. The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay is a self-validating functional test for this metric.

  • Buffer Array Preparation: Prepare a series of 10 mM citrate-phosphate-borate buffers ranging from pH 2.0 to 11.0 in 0.5 pH increments.

  • Incubation: In a black 96-well microplate, mix 20 µM of the formulated DPAG-TFA liposomes with 2 µM of TNS dye in each pH buffer. Incubate in the dark for 5 minutes.

  • Fluorescence Quantification: Measure the fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm). Rationale: TNS is an anionic probe that fluoresces strongly when bound to a positively charged, hydrophobic membrane. As the pH increases and the DPAG-TFA amines deprotonate, TNS dissociates into the aqueous phase, quenching the signal.

  • Data Modeling: Plot the normalized fluorescence intensity against pH. Fit the data to a sigmoidal Boltzmann distribution. The pH value at which fluorescence reaches 50% of its maximum represents the apparent pKa of the liposomal formulation.

Intracellular Delivery: The Endosomal Escape Pathway

The primary utility of the DPAG-TFA aminolipid lies in its ability to facilitate intracellular delivery. Following endocytosis, the liposome is trapped within an early endosome. As the endosome matures, vacuolar ATPases pump protons ( H+ ) into the lumen, dropping the pH from ~6.5 to ~5.5.

Because the primary amine of DPAG-TFA has a high affinity for protons, it acts as a "proton sponge." The influx of protons leads to a massive accumulation of positive charge on the liposome surface. This triggers two catastrophic events for the endosome:

  • Osmotic Swelling: Chloride ions passively follow the protons, causing osmotic influx of water and endosomal swelling.

  • Membrane Destabilization: The highly cationic DPAG-TFA headgroups electrostatically bind to the anionic endogenous lipids (e.g., lysobisphosphatidic acid) of the endosomal membrane, forcing a transition from a stable bilayer to an inverted micellar phase, ultimately rupturing the endosome and releasing the payload into the cytosol.

EndosomalEscape N1 Cellular Uptake (Endocytosis) N2 Early Endosome (pH ~6.5) N1->N2 N3 Late Endosome (pH ~5.5) N2->N3 Acidification N4 Amine Protonation (DPAG-TFA) N3->N4 H+ Influx N5 Membrane Fusion & Destabilization N4->N5 Lipid Mixing N6 Cytosolic Release (Payload Delivery) N5->N6

Mechanistic pathway of DPAG-TFA mediated endosomal escape.

References

  • Frahm, G. E., et al. "Generation of fatty acids from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine/cardiolipin liposomes that stabilize recombinant human serum albumin." Journal of Liposome Research, PubMed,[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Phase Transition of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

Introduction: The Critical Role of Phase Transition in Cationic Lipids Cationic lipids are indispensable components in modern drug delivery systems, particularly for the encapsulation and cellular delivery of nucleic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Phase Transition in Cationic Lipids

Cationic lipids are indispensable components in modern drug delivery systems, particularly for the encapsulation and cellular delivery of nucleic acids like mRNA and siRNA.[1][2] These amphiphilic molecules, characterized by a positively charged headgroup and a hydrophobic tail, self-assemble into lipid nanoparticles (LNPs) that can effectively complex with negatively charged genetic material and facilitate its entry into cells.[1]

The thermal phase transition temperature (Tₘ) is a paramount property of these lipids. It marks the point at which the lipid bilayer transitions from a tightly packed, ordered gel phase (Lβ) to a more disordered, fluid liquid-crystalline phase (Lα). This transition dramatically influences the physical characteristics of the lipid bilayer, including its fluidity, permeability, and stability. For drug delivery applications, the Tₘ of the constituent lipids dictates the stability of the LNP during storage, its fusogenicity with endosomal membranes for payload release, and overall transfection efficiency.

1,2-Dipalmitoyl-3-amino-sn-glycerate, with its dipalmitoyl chains, is expected to exhibit a distinct phase transition. The presence of a primary amine introduces a positive charge, and the trifluoroacetate (TFA) counter-ion, often a remnant from synthesis and purification processes, further modulates its physicochemical properties.[3][4]

Physicochemical Properties and Influencing Factors

The thermal behavior of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is governed by a complex interplay of intermolecular forces.

Molecular Structure
  • Hydrophobic Tails: The two palmitoyl (16:0) chains are saturated, which allows for tight van der Waals packing in the gel phase, generally leading to a higher Tₘ compared to unsaturated counterparts.

  • Glycerol Backbone: This scaffold connects the hydrophobic tails to the polar headgroup.

  • Cationic Headgroup: The primary amino group (-NH₃⁺) at the sn-3 position confers a positive charge at physiological pH. Electrostatic repulsion between these headgroups can destabilize the ordered gel phase, which tends to lower the Tₘ compared to a neutral or zwitterionic lipid with the same acyl chains.[5][6]

  • Trifluoroacetate (TFA) Counter-ion: The TFA anion (CF₃COO⁻) associates with the cationic headgroup. The nature of this association—whether it's tightly bound or loosely associated in the hydration shell—significantly impacts the electrostatic interactions and, consequently, the phase transition.[5][6] TFA itself has been shown to be biologically active, which underscores the importance of its characterization and potential exchange.[7][8]

Factors Modulating the Phase Transition Temperature

The Tₘ is not an immutable constant but is sensitive to the experimental environment:

  • Hydration: Water molecules interacting with the lipid headgroups are crucial for the phase transition. The degree of hydration affects the headgroup spacing and the overall energetics of the bilayer.

  • pH and Ionic Strength: The pH of the surrounding buffer will determine the protonation state of the primary amine. At neutral pH, it will be protonated and positively charged. The ionic strength of the buffer influences the Debye length, screening electrostatic interactions between the charged headgroups and affecting lipid packing.[9]

  • Counter-ion Effects: The specific counter-ion present can alter the Tₘ. Monovalent ions can have a fluidizing effect, while divalent cations might bridge headgroups and increase the Tₘ.[9] The strong ion-pairing nature of TFA with positively charged groups suggests it could have a significant impact.[3]

Experimental Determination of the Thermal Phase Transition Temperature

Differential Scanning Calorimetry (DSC) is the gold standard for accurately measuring the Tₘ and the associated enthalpy of the transition (ΔH).[10] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Principle of DSC for Lipid Phase Transitions

In a DSC experiment, as the lipid dispersion is heated, it absorbs heat to drive the endothermic transition from the gel to the liquid-crystalline phase. This absorption results in a detectable peak in the heat flow signal. The peak of this endothermic event corresponds to the Tₘ, and the area under the peak is proportional to the enthalpy of the transition (ΔH).[11]

Detailed Step-by-Step DSC Protocol

This protocol provides a self-validating system for the determination of the Tₘ of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA.

Materials and Equipment:

  • 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

  • High-purity water (e.g., Milli-Q) or appropriate buffer (e.g., HEPES, PBS)

  • Differential Scanning Calorimeter (e.g., TA Instruments, Mettler-Toledo)

  • Hermetic aluminum DSC pans

  • Syringe for sample loading

  • Vortex mixer

  • Water bath sonicator or extruder

Protocol:

  • Sample Preparation (Hydration):

    • Accurately weigh 1-2 mg of the lipid into a clean glass vial.

    • Add the desired amount of buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a final lipid concentration of 1-5 mg/mL.

    • Hydrate the lipid by heating the vial to a temperature approximately 10-20°C above the expected Tₘ (for dipalmitoyl lipids, a starting point of 60°C is reasonable).

    • Vortex the sample intermittently for 15-30 minutes to facilitate the formation of multilamellar vesicles (MLVs). For unilamellar vesicles, sonication or extrusion can be performed at this stage.

  • DSC Sample Loading:

    • Carefully transfer a precise volume (typically 10-20 µL) of the lipid dispersion into a hermetic aluminum DSC pan.

    • Prepare a reference pan containing the exact same volume of the buffer used for hydration.

    • Seal both pans hermetically to prevent solvent evaporation during the experiment, which would introduce artifacts.

  • DSC Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected transition, for instance, 10°C.

    • Program the DSC to perform at least two heating and cooling cycles. A typical program would be:

      • Heat from 10°C to 70°C at a scan rate of 1-2°C/min.

      • Cool from 70°C to 10°C at the same scan rate.

      • Repeat the heating and cooling cycle. The second heating scan is often used for analysis as it provides a more reproducible thermal history.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Using the instrument's software, analyze the second heating scan.

    • Identify the endothermic peak corresponding to the main phase transition.

    • Determine the peak temperature (Tₘ), the onset temperature, and the enthalpy of transition (ΔH) by integrating the area under the peak.

Visualization of the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation Weigh 1. Weigh Lipid Hydrate 2. Hydrate in Buffer (T > Expected Tm) Weigh->Hydrate Vortex 3. Vortex to form MLVs Hydrate->Vortex Load 4. Load Sample & Ref. Pans Vortex->Load Seal 5. Hermetically Seal Pans Load->Seal Equilibrate 6. Equilibrate in DSC Seal->Equilibrate Scan 7. Heat/Cool Cycles (e.g., 10-70°C at 1°C/min) Equilibrate->Scan Thermogram 8. Obtain Thermogram (Heat Flow vs. Temp) Scan->Thermogram Analyze 9. Analyze 2nd Heating Scan Thermogram->Analyze Results 10. Determine Tm, ΔH Analyze->Results

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of lipids.

Data Interpretation and Expected Results

The output from the DSC is a thermogram plotting heat flow against temperature. For 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a well-studied zwitterionic lipid with the same acyl chains, the Tₘ is approximately 41°C.[12] For 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG), an anionic lipid, the Tₘ is also around 41°C in the presence of salt, which screens the charge repulsion.

For the cationic 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA, the Tₘ is expected to be in a similar range but will be influenced by the factors discussed. The presence of the positive charge would typically lower the Tₘ due to electrostatic repulsion.[6] However, the strong ion-pairing with TFA might mitigate this effect. An experimental determination is essential.

Table 1: Hypothetical DSC Data for 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

ParameterExpected ValueSignificance
Main Transition Temp (Tₘ) ~38-42 °CTemperature of maximum heat absorption; indicates the gel-to-fluid transition point.
Transition Enthalpy (ΔH) 5-9 kcal/molEnergy required for the transition; reflects the cooperativity and change in packing order.
Peak Width at Half-Height 0.5-1.5 °CIndicates the cooperativity of the transition. A sharper peak implies a more cooperative transition.

Note: These values are estimations based on lipids with similar acyl chains and serve as a guide for experimental design and validation. Actual values must be determined empirically.

Conclusion

The thermal phase transition temperature is a cornerstone for the rational design of lipid-based drug delivery systems. For 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA, while a specific literature value is elusive, a systematic characterization using Differential Scanning Calorimetry provides a clear and reliable path to determining this critical parameter. Understanding the interplay between the dipalmitoyl chains, the cationic headgroup, and the TFA counter-ion is crucial for predicting and modulating the behavior of formulations containing this lipid. The protocol and theoretical framework presented in this guide offer a robust system for researchers to not only measure the Tₘ but also to appreciate the nuanced factors that govern the phase behavior of this and other novel cationic lipids.

References

  • Phase Transitions and Spatially Ordered Counterion Association in Ionic-Lipid Membranes: Theory versus Experiment.
  • Counterion-mediated pattern formation in membranes containing anionic lipids. PMC.
  • Phase Transitions and Spatially Ordered Counterion Association in Ionic-Lipid Membranes: Theory versus Experiment. USP.
  • Electrostatic Effects on Lipid Phase Transitions: Membrane Structure and Ionic Environment. PNAS.
  • Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. PMC.
  • What are C
  • A Comparative Guide to the Thermal Behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol and Tripalmitin. Benchchem.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
  • (PDF) Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing.
  • (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
  • Trifluoroacetate reduces plasma lipid levels and the development of
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Taylor & Francis Online.

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Functionalization of Liposomes using 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

Introduction & Mechanistic Insights The development of targeted nanomedicines relies heavily on the surface functionalization of lipid vesicles. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG TFA) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The development of targeted nanomedicines relies heavily on the surface functionalization of lipid vesicles. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG TFA) is a highly specialized synthetic lipid designed to introduce a reactive primary amine at the lipid-water interface.

Incorporating DPAG TFA into a liposomal bilayer serves a dual mechanistic purpose:

  • Tunable Surface Charge : At physiological pH (7.4), the primary amine is partially protonated, conferring a net positive charge (zeta potential) to the liposome. This cationic nature enhances electrostatic interactions with negatively charged cell membranes, thereby improving cellular uptake[1].

  • Bioconjugation Handle : The unprotonated fraction of the amine acts as a highly reactive nucleophile. This provides a direct chemical handle for post-insertion modifications, allowing researchers to covalently attach targeting antibodies, peptides, or fluorophores via NHS-ester or EDC/NHS coupling chemistries[2].

The Role of the TFA Counterion : The trifluoroacetate (TFA) salt form significantly improves the lipid's solubility in organic solvent mixtures (such as chloroform/methanol) during the critical thin-film formation step. However, its presence necessitates robust buffering during the hydration phase to prevent localized acidification, which could otherwise trigger premature lipid hydrolysis.

Materials & Reagents

To ensure a self-validating and reproducible system, use only high-purity (HPLC-grade) reagents.

  • Structural Lipids : 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and Cholesterol (Chol).

  • Functional Lipid : 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG TFA).

  • Solvents : Chloroform and Methanol (2:1 v/v).

  • Hydration Buffer : 10 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality Note: Tris buffer must be strictly avoided. Tris contains a primary amine that will aggressively compete with the DPAG lipid during downstream NHS-ester conjugation reactions.

  • Conjugation Buffer : 10 mM HEPES, 150 mM NaCl, pH 8.0–8.5.

Experimental Workflow

G cluster_0 Phase 1: Assembly cluster_1 Phase 2: Sizing & Modification N1 Lipid Mixing (DPPC:Chol:DPAG) N2 Thin Film Evaporation N1->N2 Vacuum N3 Hydration (HEPES pH 7.4, 65°C) N2->N3 Vortex N4 Extrusion (100 nm filter) N3->N4 T > Tm N5 Ligand Conjugation (NHS-Ester, pH 8.0) N4->N5 pH Shift N6 Purification (SEC / Dialysis) N5->N6 Remove free ligand

Workflow for the formulation and surface functionalization of DPAG-incorporated liposomes.

Step-by-Step Methodology

Phase 1: Lipid Film Preparation
  • Lipid Mixing : In a glass round-bottom flask, combine DPPC, Cholesterol, and DPAG TFA at a molar ratio of 60:35:5. Dissolve the mixture in a 2:1 (v/v) chloroform/methanol solution to achieve a total lipid concentration of 10 mg/mL.

    • Causality: Limiting DPAG to 5 mol% prevents excessive cationic charge buildup, which can lead to spontaneous vesicle aggregation or high in vivo cytotoxicity[1].

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a uniform, thin lipid film forms on the glass wall.

  • Vacuum Desiccation : Place the flask under a high vacuum for a minimum of 12 hours.

    • Causality: Complete removal of residual organic solvents is critical; trace solvents disrupt lipid packing geometry and destabilize the final bilayer[3].

Phase 2: Hydration & Extrusion
  • Film Hydration : Add the Hydration Buffer (HEPES, pH 7.4) to the flask to achieve a final lipid concentration of 5–10 mM.

  • Phase Transition Heating : Incubate the flask in a water bath at 65°C for 1 hour, vortexing vigorously every 15 minutes to form multilamellar vesicles (MLVs).

    • Causality: Hydration must occur well above the phase transition temperature ( Tm​ ) of the dipalmitoyl tails (~41°C). At 65°C, the lipids exist in a highly fluid crystalline phase, allowing them to self-assemble without membrane rupture[2].

  • Freeze-Thaw Cycling : Subject the MLV suspension to 5 rapid freeze-thaw cycles (alternating between liquid nitrogen and a 65°C water bath) to promote solute equilibration and reduce lamellarity.

  • Extrusion : Pass the suspension 11 times through a 100 nm polycarbonate membrane using a jacketed mini-extruder maintained strictly at 65°C.

    • Validation Checkpoint 1: Measure the sample via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.15 validates a successful, uniform extrusion.

Phase 3: Post-Insertion Conjugation (Optional)
  • pH Adjustment : Adjust the liposome suspension to pH 8.0–8.5 using a mild buffer exchange (e.g., Sephadex G-25 column).

    • Causality: The primary amine of DPAG must be deprotonated to act as an effective nucleophile. A pH of 8.0–8.5 provides the optimal thermodynamic window for reacting with NHS-esters while minimizing the competing hydrolysis of the NHS group[2].

  • Ligand Addition : Add the NHS-ester functionalized ligand (e.g., NHS-PEG, NHS-Fluorophore) at a 1:2 molar ratio (Ligand:DPAG). Incubate at room temperature for 2 hours under gentle stirring.

  • Purification : Remove unreacted ligands by passing the mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B) equilibrated with standard PBS (pH 7.4).

    • Validation Checkpoint 2: Measure the Zeta Potential. A significant drop in positive charge confirms the successful covalent consumption of the primary amines[3].

Quantitative Data Presentation

The incorporation of DPAG TFA directly modulates the physicochemical properties of the liposomes. The table below summarizes the expected validation metrics based on the molar percentage of DPAG TFA used in a standard DPPC/Chol backbone.

Formulation (DPPC:Chol:DPAG)DPAG TFA (mol%)Expected Mean Diameter (nm)Target PDIZeta Potential at pH 7.4 (mV)
65:35:0 (Control)0%102 ± 4< 0.10-2.1 ± 0.5
62:35:33%105 ± 5< 0.12+12.4 ± 1.2
60:35:5 (Optimal)5% 108 ± 6 < 0.15 +24.8 ± 2.1
55:35:1010%115 ± 8< 0.20+38.5 ± 3.4

Data Interpretation: Increasing the concentration of DPAG TFA increases the net positive charge. This directly influences the hydrodynamic diameter due to electrostatic repulsion between lipid headgroups and the subsequent expansion of the aqueous hydration shell[3].

References

  • Brain drug delivery of small molecules using immunoliposomes Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Distal Cationic Poly(Ethylene Glycol) Lipid Conjugates in Large Unilamellar Vesicles Prepared by Extrusion Enhance Liposomal Cel Journal of Liposome Research [Link]

  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives MDPI - Pharmaceutics[Link]

Sources

Application

Using 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA in mRNA lipid nanoparticle delivery

Application Note: Formulation and Optimization of mRNA Lipid Nanoparticles Using 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA Executive Summary & Mechanistic Rationale Lipid nanoparticles (LNPs) are the premier delivery vehi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Optimization of mRNA Lipid Nanoparticles Using 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

Executive Summary & Mechanistic Rationale

Lipid nanoparticles (LNPs) are the premier delivery vehicle for mRNA therapeutics, traditionally relying on a four-component system: an ionizable lipid, cholesterol, a helper phospholipid, and a PEGylated lipid . While tertiary amine-based ionizable lipids (e.g., MC3, ALC-0315) dominate the clinical landscape, primary amino lipids such as 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG·TFA) offer unique biophysical properties for specialized delivery applications.

As a Senior Application Scientist, I recommend DPAG·TFA for formulations requiring high extracellular stability. DPAG features two saturated palmitoyl (C16:0) tails and a primary amine headgroup. The saturated tails impart high structural rigidity (similar to DPPC, Tm​≈41∘C ), which tightly packs the LNP core and minimizes premature mRNA leakage in serum . The primary amine, provided as a trifluoroacetate (TFA) salt, is fully protonated at an acidic formulation pH, driving robust electrostatic complexation with the negatively charged phosphate backbone of mRNA.

Materials and Reagents

To build a self-validating experimental system, use only high-purity, molecular biology-grade reagents.

  • Amino Lipid : 1,2-Dipalmitoyl-3-amino-sn-glycerate·TFA (DPAG·TFA)

  • Helper Phospholipid : 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Sterol : Cholesterol (Synthetic, >99% purity)

  • PEG-Lipid : 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Aqueous Phase : 50 mM Citrate buffer, pH 4.0 (High buffering capacity is critical to offset the TFA counterion).

  • Cargo : Reporter mRNA (e.g., Firefly Luciferase or eGFP), 1 mg/mL in RNase-free water.

  • Solvent : Anhydrous Ethanol.

Data Presentation: Formulation Parameters

The following tables summarize the quantitative parameters required to achieve monodisperse, highly encapsulated LNPs using DPAG·TFA.

Table 1: Optimized Lipid Molar Ratios for DPAG-based LNPs

Component Function Molar Ratio (%) Concentration in EtOH (mM)
DPAG·TFA Cationic Lipid (mRNA binding) 50.0 6.25
Cholesterol Structural Stability 38.5 4.81
DOPE Fusogenic Helper Lipid 10.0 1.25

| DMG-PEG2000 | Stealth / Colloidal Stability | 1.5 | 0.19 |

Table 2: Expected Physicochemical Validation Metrics

Parameter Target Range Analytical Method
Z-Average Diameter 80 – 120 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15 Dynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) +2 to +10 mV Electrophoretic Light Scattering

| Encapsulation Efficiency | > 85% | Quant-iT RiboGreen Assay |

Experimental Workflows & Protocols

Protocol 1: Preparation of Lipid and mRNA Solutions

Causality Insight: DPAG has saturated C16 chains, meaning it will not readily dissolve at room temperature and is prone to precipitation.

  • Lipid Mix : Combine DPAG·TFA, Cholesterol, DOPE, and DMG-PEG2000 in anhydrous ethanol to achieve the concentrations listed in Table 1.

  • Thermal Solubilization : Heat the lipid mixture in a thermomixer at 50°C for 10 minutes. Vortex vigorously until the solution is completely clear. Keep the solution at 50°C until immediately before mixing.

  • mRNA Dilution : Dilute the mRNA stock into 50 mM Citrate buffer (pH 4.0) to achieve a Nitrogen-to-Phosphate (N/P) ratio of 6:1.

Protocol 2: Microfluidic Mixing (Self-Assembly)

Causality Insight: The rapid change in solvent polarity and pH induces spontaneous self-assembly of the LNPs . Temperature control is the most critical failure point here.

  • Pre-heat the microfluidic micromixer (e.g., NanoAssemblr Ignite) heating block to 50°C. Mixing below the Tm​ of DPAG (~41°C) will result in kinetic trapping, yielding massive, polydisperse aggregates (>200 nm).

  • Load the heated lipid/ethanol mixture into Syringe 1 and the room-temperature mRNA/citrate mixture into Syringe 2.

  • Set the Flow Rate Ratio (Aqueous:Organic) to 3:1.

  • Set the Total Flow Rate (TFR) to 12 mL/min and initiate the run.

  • Immediate Quenching : Collect the effluent directly into a tube containing 1X PBS (pH 7.4) at a 1:3 (LNP:PBS) volume ratio. This rapidly neutralizes the pH and locks the particle size, preventing Ostwald ripening.

Protocol 3: Downstream Processing & Validation

Causality Insight: The TFA salt from DPAG will lower the local pH and act as a toxic counterion in cell culture. Thorough dialysis is non-negotiable.

  • Dialysis : Transfer the quenched LNP suspension to a 100 kDa MWCO Slide-A-Lyzer cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 18 hours, performing at least two buffer exchanges.

  • Concentration : Transfer the dialyzed LNPs to an Amicon Ultra centrifugal filter (100 kDa MWCO) and spin at 3,000 x g at 4°C until the desired mRNA concentration (e.g., 0.1 mg/mL) is reached.

  • Self-Validation (RiboGreen) : Measure Encapsulation Efficiency (EE%). Dilute LNPs in TE buffer. Measure the fluorescence of the intact LNPs (unencapsulated mRNA) versus LNPs lysed with 1% Triton X-100 (total mRNA).

    • Formula: EE%=TotalRNATotalRNA−UnencapsulatedRNA​×100

Pathway Visualization

G A Aqueous Phase mRNA in Citrate Buffer (pH 4.0) C Microfluidic Mixing (Rapid Precipitation) A->C B Organic Phase DPAG·TFA, Chol, DOPE, PEG-Lipid in Ethanol (>50°C) B->C D mRNA-LNP Complex (Protonated DPAG binds mRNA) C->D Self-Assembly E Cellular Endocytosis D->E In vitro/In vivo F Endosomal Maturation (pH drops to ~5.5) E->F G Membrane Destabilization & mRNA Release F->G DPAG Ionization & DOPE Fusion

Workflow of mRNA-LNP self-assembly using DPAG·TFA and subsequent endosomal escape mechanism.

Field-Proven Insights & Troubleshooting

  • Managing the TFA Counterion : The trifluoroacetate (TFA) counterion in DPAG·TFA is acidic. If you use a weak buffer (e.g., 10 mM Citrate), the local pH during mixing may drop below 3.0, causing mRNA degradation or lipid hydrolysis. Always use at least 50 mM Citrate to maintain a strict pH of 4.0 during the self-assembly phase.

  • Helper Lipid Selection (DOPE vs. DSPC) : While DSPC is the standard helper lipid in commercial vaccines (e.g., BNT162b2), pairing DPAG with DSPC is a critical error. DPAG already provides immense structural rigidity due to its saturated C16 chains. Adding DSPC creates an LNP that is too stable, severely crippling endosomal escape. Instead, use DOPE . DOPE's unsaturated chains and cone-shaped geometry promote the hexagonal HII​ phase transition in the acidic endosome, balancing DPAG's rigidity and ensuring efficient cytosolic delivery .

References

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Bioengineering and Biotechnology.[Link]

  • Synthesis of mRNA lipid nanoparticles for engineering GD2 CAR T and CAR NK cells against neuroblastoma. bioRxiv.[Link]

  • Zwitterionic Polymer-Decorated Lipid Nanoparticles for mRNA Delivery in Mammalian Cells. Biomacromolecules - ACS Publications.[Link]

  • Lipid Nanoparticles as Delivery Systems for RNA-Based Vaccines. PMC - NIH.[Link]

  • A Spike-Based mRNA Vaccine Encapsulated in Phospholipid 1,2-Dioleoyl-sn-Glycero-3-PhosphoEthanolamine Containing Lipid Nanoparticles Induced Potent B- and T-Cell Responses. MDPI.[Link]

Method

Application Note: Preparation of Cationic Lipid Nanoparticles using 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA for Nucleic Acid Delivery

Executive Summary The successful intracellular delivery of nucleic acids (mRNAs, siRNAs, and antisense oligonucleotides) relies heavily on the physicochemical properties of the lipid nanoparticle (LNP) vector. 1,2-Dipalm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful intracellular delivery of nucleic acids (mRNAs, siRNAs, and antisense oligonucleotides) relies heavily on the physicochemical properties of the lipid nanoparticle (LNP) vector. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG-TFA) is a synthetic cationic aminolipid characterized by a primary amine headgroup and two saturated palmitoyl (C16:0) hydrocarbon tails[1]. This application note provides a comprehensive, self-validating protocol for formulating DPAG-based LNPs using microfluidic mixing. By detailing the causality behind lipid biophysics, kinetic trapping, and endosomal escape, this guide empowers researchers to rationally design and optimize LNP formulations for robust gene delivery[2][3].

Mechanistic Principles & Causality (E-E-A-T)

To establish a highly reproducible LNP formulation, it is critical to understand the biophysical causality behind each experimental parameter.

Lipid Biophysics of DPAG-TFA

The molecular architecture of DPAG-TFA dictates its behavior during self-assembly and cellular interaction. The primary amine headgroup is protonated at physiological and acidic pH, providing a strong electrostatic driving force to condense negatively charged nucleic acid backbones[4]. Unlike unsaturated cationic lipids (e.g., DOTAP), the saturated C16:0 tails of DPAG provide a cylindrical packing parameter that confers high bilayer rigidity and stability. This structural rigidity prevents premature cargo leakage in systemic circulation but requires precise pairing with helper lipids (like DSPC and Cholesterol) to ensure the membrane remains fluid enough for cellular fusion[3].

Kinetic Trapping via Microfluidic Mixing

Traditional thin-film hydration methods yield highly polydisperse liposomes. In contrast, microfluidic mixing achieves kinetic trapping [5]. By introducing the lipid-ethanol phase and the aqueous-RNA phase into a microfluidic architecture at a specific Flow Rate Ratio (FRR)—typically 3:1 (Aqueous:Organic)—the ethanol concentration is diluted to <25% in milliseconds[6]. This rapid shift in solvent polarity outpaces the thermodynamic aggregation of the lipids, forcing them to instantaneously precipitate around the RNA core, yielding monodisperse, limit-size nanoparticles (typically 60–100 nm)[5][6].

The "Endosomal Escape" Bottleneck

Following endocytosis, LNPs are trapped in endosomes. As the endosome matures, its internal pH drops to ~5.5. The cationic charge of DPAG interacts strongly with the anionic phospholipids (e.g., lysobisphosphatidic acid) enriched in the endosomal membrane[][8]. This electrostatic interaction induces a phase transition—often shifting the lipid geometry from a lamellar phase to an inverted hexagonal ( HII​ ) or bicontinuous cubic ( QII​ ) phase[9]. This structural rearrangement destabilizes the endosomal membrane via a "flip-flop" mechanism, rupturing the vesicle and releasing the nucleic acid cargo into the cytosol[4][8].

Endosomal_Escape Uptake Cellular Uptake (Receptor-Mediated Endocytosis) Endosome Endosomal Entrapment (V-ATPase lowers pH to 5.5) Uptake->Endosome Interaction Electrostatic Interaction (DPAG Amine + Anionic Endosomal Lipids) Endosome->Interaction Acidification Escape Membrane Destabilization (Cytosolic Release of RNA) Interaction->Escape Flip-Flop Phase Transition

Figure 1: Mechanistic pathway of LNP endosomal escape driven by cationic lipid-membrane interactions.

Materials and Reagents

  • Cationic Lipid: 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG-TFA)

  • Helper Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol (plant-derived or synthetic)

  • Stealth Lipid: DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Solvents: Absolute Ethanol (Molecular Biology Grade, >99.9%)

  • Aqueous Buffers: 10 mM Citrate Buffer (pH 4.0, RNase-free), 1× PBS (pH 7.4)

  • Payload: Messenger RNA (mRNA) or short-interfering RNA (siRNA)

  • Equipment: Microfluidic mixing platform (e.g., NanoAssemblr® or equivalent syringe-pump micromixer), Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO), Dynamic Light Scattering (DLS) instrument.

Step-by-Step Experimental Protocol

Phase 1: Formulation Calculations (The N/P Ratio)

The Nitrogen-to-Phosphate (N/P) ratio is the molar ratio of positively charged amines on DPAG to negatively charged phosphates on the RNA backbone. An optimal N/P ratio governs encapsulation efficiency (EE%) and particle size[6][10].

  • For siRNA: Target an N/P ratio of ~3:1.

  • For mRNA: Target an N/P ratio of ~6:1 to accommodate the higher charge density and larger steric bulk of the transcript[6][10].

Phase 2: Preparation of Fluidic Phases
  • Organic Phase (Lipid Mix): Dissolve DPAG-TFA, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol. A standard starting molar ratio is 50:10:38.5:1.5 (Cationic:DSPC:Chol:PEG)[10]. Ensure the total lipid concentration is between 10–15 mM to prevent macroscopic precipitation prior to mixing.

  • Aqueous Phase (RNA): Dilute the RNA payload in 10 mM Citrate Buffer (pH 4.0). Causality Note: The acidic pH ensures that any secondary structures in the RNA are relaxed and that the electrostatic complexation with the cationic lipid is maximized during the mixing interface[10].

Phase 3: Microfluidic Assembly
  • Load the organic and aqueous phases into sterile, RNase-free syringes.

  • Set the microfluidic instrument to a Flow Rate Ratio (FRR) of 3:1 (Aqueous to Organic)[6].

  • Set the Total Flow Rate (TFR) to 12 mL/min (or according to the specific microfluidic cartridge limits). Causality Note: High TFR ensures the fluid dynamics remain in the chaotic advection regime, achieving the millisecond mixing required for kinetic trapping[5].

  • Discard the first and last 10% of the eluate (the "waste" fractions) to ensure only the steady-state formulated LNPs are collected.

Phase 4: Downstream Processing (Dialysis)
  • Immediately transfer the collected LNP suspension into a 10K MWCO dialysis cassette.

  • Dialyze against 100 volumes of 1× PBS (pH 7.4) at 4°C for 4 hours, followed by a buffer exchange and overnight dialysis.

  • Causality Note: Dialysis serves a dual purpose: it removes the cytotoxic ethanol and raises the pH to 7.4. This neutralizes the acidic formulation buffer, locking the LNPs into their final, thermodynamically stable state and preventing particle aggregation[5].

LNP_Workflow L Lipid Phase (DPAG/Lipids in EtOH) M Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) L->M A Aqueous Phase (RNA in pH 4.0 Buffer) A->M D Dialysis (Buffer Exchange to PBS) M->D C Quality Control (DLS & RiboGreen Assay) D->C

Figure 2: Microfluidic LNP formulation and downstream processing workflow.

Data Presentation & Quality Control

Post-formulation, LNPs must be characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (using a RiboGreen™ assay). Tables 1 and 2 summarize standard formulation parameters and their expected physicochemical outputs based on validated microfluidic models[5][6][10].

Table 1: Recommended Lipid Molar Ratios by Payload Type

Payload TypeCationic Lipid (DPAG)Helper Lipid (DSPC)CholesterolPEG-Lipid (DMG-PEG)Target N/P Ratio
siRNA 40 mol%10 mol%48 mol%2.0 mol%3:1
mRNA 50 mol%10 mol%38.5 mol%1.5 mol%6:1
Plasmid DNA 55 mol%10 mol%32.5 mol%2.5 mol%8:1

Table 2: Expected Physicochemical Characteristics of DPAG-LNPs

ParameterExpected RangeCausality / Troubleshooting
Z-Average Size (nm) 60 – 100 nmSizes >120 nm indicate insufficient mixing speed (low TFR) or low PEG-lipid concentration.
Polydispersity Index (PDI) < 0.15PDI > 0.2 suggests aggregation; ensure rapid dialysis and maintain FRR at 3:1 or higher.
Zeta Potential (mV) +2 to +15 mVA slight positive charge is expected due to the primary amine of DPAG at pH 7.4.
Encapsulation Efficiency > 85%Low EE% indicates an insufficient N/P ratio or RNA degradation prior to mixing.

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Application

Application Note: Solubilization Strategies for 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA in Cell Culture Assays

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of synthetic, highly hydrophobic lipids. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DP-amine TFA) presents a clas...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of synthetic, highly hydrophobic lipids. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DP-amine TFA) presents a classic solubility paradox: while its protonated primary amine headgroup is hydrophilic, the massive hydrophobic bulk of its two fully saturated 16-carbon (palmitoyl) chains completely overrides the solvation energy in aqueous media[1].

Direct addition of DP-amine dissolved in organic solvents (like ethanol or DMSO) into cell culture media results in immediate thermodynamic instability. This causes the lipid to crash out of solution, form macroscopic aggregates, or induce localized solvent toxicity[1]. Therefore, to successfully introduce DP-amine to cells, the lipid must be structurally shielded from the aqueous environment. This is achieved either by formulating it into self-assembled vesicles (liposomes)[2] or by complexing it with a soluble carrier protein like Bovine Serum Albumin (BSA).

Quantitative Solvent Compatibility

Before formulating the lipid for cell culture, it must first be completely dissolved in an organic phase to break intermolecular crystalline lattice structures.

SolventSolubility LimitSuitability for Stock PrepMechanistic Notes
Chloroform >50 mg/mLOptimalRapid dissolution; easily evaporated under nitrogen to form thin films.
Methanol ~15 mg/mLGoodHighly effective when used as a co-solvent (e.g., 2:1 Chloroform:Methanol) to solvate the cationic TFA headgroup.
Ethanol (100%) ~5 mg/mLModerateRequires heating (~50°C). High risk of precipitation upon direct dilution into aqueous cell media.
DMSO <1 mg/mLPoorNot recommended. The rigid, hydrophobic dipalmitoyl chains strongly resist DMSO solvation.
Aqueous Media InsolubleN/ARequires carrier complexation or liposomal formulation to achieve dispersion.
Methodological Decision Matrix

The choice of dissolution protocol depends entirely on your downstream assay. If you are studying membrane fusion, endosomal escape, or nanoparticle delivery, Thin-Film Hydration (TFH) is required. If you are conducting metabolic assays where the lipid must be biologically available in a soluble state, BSA Complexation is the physiological standard.

G Start 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (Solid Powder) Solvent Dissolve in Chloroform:Methanol (2:1) (Organic Phase) Start->Solvent Decision Cell Culture Application Type? Solvent->Decision TFH Membrane Fusion / Delivery (Thin-Film Hydration) Decision->TFH Vesicle Delivery BSA Metabolic / Signaling Assays (BSA Complexation) Decision->BSA Soluble Carrier Evap Evaporate Solvent (Nitrogen Stream & Vacuum) TFH->Evap Evap2 Evaporate Solvent (Nitrogen Stream & Vacuum) BSA->Evap2 Hydrate Hydrate with Aqueous Buffer (>50°C, above Tm) Evap->Hydrate BSASol Add Fatty-Acid-Free BSA (37°C Incubation) Evap2->BSASol Extrude Extrusion / Sonication (Form SUVs) Hydrate->Extrude

Fig 1. Decision matrix and workflow for dissolving DP-amine TFA for cell culture assays.

Protocol A: Thin-Film Hydration (TFH) for Liposomal Delivery

Causality & Rationale: The Thin-Film Hydration (Bangham) method forces the lipid into a macroscopic film, maximizing the surface area exposed to the aqueous buffer[3]. Because dipalmitoyl chains have a high gel-to-liquid crystalline phase transition temperature ( Tm​ ~41°C), hydration must occur strictly above this temperature (typically 50°C). This thermal energy ensures the lipid is in a fluid lamellar phase, allowing water molecules to intercalate between the lipid headgroups and spontaneously form multilamellar vesicles (MLVs)[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve DP-amine TFA in a 2:1 (v/v) mixture of Chloroform and Methanol to a concentration of 10 mg/mL in a glass round-bottom flask[2]. (Note: Never use plastic, as chloroform will leach plasticizers into your lipid stock).

  • Film Formation: Evaporate the organic solvent using a gentle stream of dry nitrogen gas or a rotary evaporator under reduced pressure. Rotate the vial continuously to ensure a uniform, thin lipid film forms on the glass walls.

  • Desiccation: Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove all residual trace organics[4]. Even trace amounts of chloroform are highly toxic to cultured cells.

  • Hydration: Add pre-warmed (50°C) sterile PBS or serum-free cell culture medium to achieve your desired final lipid concentration (e.g., 1-5 mM).

  • Vesicle Assembly: Vortex vigorously for 5-10 minutes while maintaining the temperature at 50°C in a water bath. The solution will become opaque and cloudy, indicating the successful formation of heterogeneous MLVs[3].

  • Sizing (Extrusion): To convert MLVs into biologically relevant Small Unilamellar Vesicles (SUVs), extrude the heated suspension 11-15 times through a 100 nm polycarbonate membrane using a mini-extruder[5].

Protocol B: BSA Complexation for Metabolic Assays

Causality & Rationale: Bovine Serum Albumin (BSA) possesses multiple hydrophobic binding pockets that naturally transport fatty acids and lipids in systemic circulation[1]. By creating a Lipid-BSA complex, the highly hydrophobic DP-amine is physically shielded from the aqueous environment. This prevents thermodynamic precipitation and mimics the physiological presentation of lipids to cell surface receptors.

Step-by-Step Methodology:

  • Film Generation: Follow steps 1-3 from Protocol A to generate a dry, solvent-free DP-amine lipid film in a glass vessel.

  • Carrier Preparation: Prepare a 4 mg/mL solution of essentially fatty-acid-free BSA in sterile water or PBS. Pre-warm this solution to 37°C.

  • Complexation: Add the warm BSA solution directly to the dried lipid film. Target a physiologically relevant ratio (e.g., 125 µM of lipid suspended in 4 mg/mL BSA).

  • Incubation: Incubate the mixture at 37°C for 30 to 60 minutes. Intermittently vortex and gently sonicate the vessel in a water bath to provide the kinetic energy required to transfer the lipid from the glass wall into the BSA binding pockets.

Quality Control: Establishing a Self-Validating System

To guarantee the scientific integrity of your downstream assays, you must validate the dissolution prior to applying the lipid to your cells. Do not assume the protocol worked blindly; use these self-validating checkpoints:

  • For Liposomes (TFH): Perform Dynamic Light Scattering (DLS) on the extruded sample. A successful extrusion will yield a monodisperse population with a Z-average diameter of ~100 nm and a Polydispersity Index (PDI) of < 0.2[3]. If the PDI is >0.3, the vesicles are aggregating, and the sample must be re-extruded.

  • For BSA Complexes: Conduct a visual and centrifugal check. The final BSA-lipid solution must be optically clear. Any visible turbidity indicates uncomplexed lipid aggregates. Centrifuge the sample at 10,000 x g for 5 minutes; if a white pellet forms at the bottom of the tube, the complexation failed, and the lipid has precipitated out of solution.

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Technical Notes & Optimization

Troubleshooting

Improving the in vivo stability of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the causality behind formulation failures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the causality behind formulation failures. 1,2-Dipalmitoyl-3-amino-sn-glycerate trifluoroacetate (DPAG-TFA) is a highly effective amino-lipid for nucleic acid delivery, but its unique structural properties—specifically its saturated C16 palmitoyl chains, ester linkages, and TFA counterion[1]—present specific in vivo stability challenges.

This guide provides self-validating workflows, mechanistic troubleshooting, and authoritative strategies to ensure your lipid nanoparticle (LNP) formulations survive systemic circulation and reach their target.

Core Mechanistic Pathways of DPAG-LNP Degradation

Understanding how DPAG degrades in vivo is the first step to preventing it. The diagram below illustrates the primary biological barriers encountered upon intravenous administration and our corresponding formulation-based mitigation strategies.

InVivoStability LNP DPAG-TFA LNP (Intravenous) Opsonization Protein Opsonization LNP->Opsonization Serum Exposure Hydrolysis Ester Hydrolysis LNP->Hydrolysis Lipase Activity PEG PEGylation Shielding Opsonization->PEG Prevented by Chol Cholesterol Packing Hydrolysis->Chol Prevented by Uptake Cellular Uptake PEG->Uptake Chol->Uptake

Logical pathway of DPAG-LNP in vivo degradation and formulation-based mitigation strategies.

Troubleshooting Guide & FAQs

Q1: Why does my DPAG-TFA formulation precipitate or form large aggregates during microfluidic mixing? A: DPAG contains two saturated palmitoyl (C16:0) tails, giving it a high gel-to-liquid crystalline phase transition temperature (Tm ≈ 41°C). If mixing occurs at room temperature, the lipid rapidly crystallizes out of the ethanol phase before it can self-assemble with the aqueous cargo. Causality & Solution: Heat both the aqueous and ethanol input streams to 50°C (well above the Tm of DPAG) during microfluidic mixing. This ensures the lipids remain in a highly fluid state, allowing for uniform, thermodynamically stable particle assembly. Furthermore, utilizing elevated starting material concentrations (e.g., lipid mixtures up to 70 mg/mL) during intensified mixing improves particle properties and overall stability[2].

Q2: How do I eliminate the cytotoxicity associated with the TFA counterion? A: DPAG is frequently supplied as a trifluoroacetate (TFA) salt[1]. Residual TFA from the lipid synthesis process can cause localized cytotoxicity, alter the local pH microenvironment, and disrupt cellular metabolic pathways upon in vivo administration. Causality & Solution: Perform extensive diafiltration using Tangential Flow Filtration (TFF) against a 10x volume of a physiological buffer (e.g., PBS or HEPES, pH 7.4). This process exchanges the toxic TFA⁻ for physiological Cl⁻ ions, neutralizing the formulation prior to injection.

Q3: My in vivo expression drops significantly after 24 hours. Is the lipid degrading? A: Yes. The ester linkages at the sn-1 and sn-2 positions of the DPAG glycerol backbone are highly susceptible to systemic esterases and lipases in the bloodstream. Causality & Solution: Increase the molar ratio of cholesterol in your formulation (typically up to 35–45 mol%). Cholesterol intercalates between the palmitoyl chains, modulating the fluidity and permeability of the lipid bilayer[3]. This increases membrane packing density and sterically hinders lipase access to the vulnerable ester bonds, prolonging circulation half-life.

Q4: Why are my LNPs being rapidly cleared by the mononuclear phagocyte system (MPS)? A: At physiological pH, the amino headgroup of DPAG may retain a partial positive charge, leading to the rapid binding of negatively charged serum proteins (opsonization). This flags the LNPs for macrophage clearance. Causality & Solution: Incorporate a PEGylated lipid (e.g., DMG-PEG2000) at 1.5–3.0 mol%. PEG enhances colloidal stability by providing a physiologically inert, steric hydration layer that cloaks surface charges, reducing opsonization and improving in vivo retention[3].

Q5: How can I improve the cellular uptake of DPAG-LNPs in target tissues? A: The physiological metabolome can actively constrain LNP endocytosis. Standard cell culture media differs vastly from human plasma, and physiological conditions often down-regulate specific metabolic programs required for LNP uptake[4]. Causality & Solution: Co-administer the formulation with an optimized amino acid supplement (AAS) containing methionine, arginine, and serine. This supplementation alters cellular metabolism to promote clathrin-independent carrier-mediated endocytosis, which has been shown to improve in vivo mRNA expression by 5- to 20-fold[5],[4].

Quantitative Stability Profiles

To establish a self-validating system, you must track critical quality attributes (CQAs) over time. The table below summarizes the expected quantitative metrics for DPAG-LNPs under various storage conditions.

Storage ConditionTimepointZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vivo Bioavailability (Rel. AUC)
Fresh (Baseline) Day 185 ± 5< 0.15> 90%100%
4°C (Aqueous PBS) Day 30145 ± 120.2862%35%
-20°C (Aqueous PBS) Day 30320 ± 450.4541%12% (Freeze-thaw damage)
Lyophilized (+10% Sucrose) Day 180 (25°C)88 ± 6< 0.15> 90%96%

Note: Storage of LNPs in aqueous buffers at -20°C without cryoprotectants induces massive particle fusion and drug leakage due to ice crystal formation[6].

Validated Experimental Protocols

The following workflows are designed to maximize the stability and efficacy of your DPAG formulations.

FormulationWorkflow Lipids Lipid Mix (DPAG + Helpers) Microfluidics Microfluidic Mixing (50°C) Lipids->Microfluidics Dialysis TFF Buffer Exchange Microfluidics->Dialysis Lyophilize Lyophilization (+10% Sucrose) Dialysis->Lyophilize Storage Long-term Storage Lyophilize->Storage

Step-by-step workflow for the stable formulation and preservation of DPAG-based LNPs.

Protocol A: High-Temperature Microfluidic Assembly

Self-Validation Check: The final PDI must be < 0.15. A higher PDI indicates inadequate heating and premature lipid crystallization.

  • Lipid Solubilization: Dissolve DPAG-TFA, Cholesterol, DSPC, and PEG-lipid in anhydrous ethanol at an optimized molar ratio (e.g., 50:38.5:10:1.5).

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in 50 mM citrate buffer (pH 4.0).

  • Thermal Equilibration: Pre-heat both the ethanol lipid mixture and the aqueous cargo to 50°C using in-line heaters.

  • Microfluidic Mixing: Mix the streams at a 3:1 (Aqueous:Ethanol) volume ratio using a staggered herringbone or confined jet-impingement micromixer[2].

  • Buffer Exchange: Immediately process the effluent via Tangential Flow Filtration (TFF) against 10 volumes of PBS (pH 7.4) to remove ethanol and exchange the TFA counterion.

Protocol B: Lyophilization for Long-Term Storage

Lyophilization is the most effective method to overcome long-term stability challenges[6],[7]. Self-Validation Check: Reconstituted LNPs should maintain a Z-average size within 10% of the pre-lyophilization value.

  • Cryoprotectant Addition: Add sucrose or trehalose to the dialyzed LNP solution to achieve a final concentration of 10% (w/v). The sugar acts as a lyoprotectant, forming an amorphous glass matrix that prevents particle aggregation during freezing[6],[7].

  • Freezing: Flash-freeze the formulation at -80°C overnight.

  • Primary Drying: Lyophilize at -40°C under a vacuum of < 100 mTorr for 24 hours to remove bulk water via sublimation.

  • Secondary Drying: Gradually ramp the temperature to 20°C over 12 hours to remove residual bound water without melting the amorphous matrix.

  • Reconstitution: Reconstitute with nuclease-free water immediately prior to in vivo administration.

References

  • Amino acid supplementation enhances in vivo efficacy of lipid nanoparticle-mediated mRNA delivery in preclinical models.Science Translational Medicine (PubMed).
  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization.International Journal of Nanomedicine (PMC).
  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery.Pharmaceutics (MDPI).
  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability.Pharma Excipients.
  • 1,2-Dipalmitoyl-3-amino-sn-glycerate·TFA.ChemicalBook.

Sources

Optimization

Optimizing N/P Ratio for 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA Lipoplexes: A Technical Guide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the Nitrogen-to-Phosphate (N/P) ratio during the complexation of 1,2-Dipalmit...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the Nitrogen-to-Phosphate (N/P) ratio during the complexation of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (a cationic lipid) with nucleic acids. Achieving an optimal N/P ratio is a critical determinant for the successful formulation of stable and effective lipid-based nucleic acid delivery systems.[1][2][3] This guide will delve into the underlying principles, provide detailed troubleshooting, and offer step-by-step protocols to navigate the complexities of this process.

Frequently Asked Questions (FAQs)

Q1: What is the N/P ratio and why is it a critical parameter?

The N/P ratio represents the molar ratio of the positively charged nitrogen atoms (N) in the cationic lipid to the negatively charged phosphate groups (P) in the nucleic acid backbone.[2][4][5] This ratio is paramount as it governs the electrostatic interactions that drive the condensation of nucleic acids and the formation of lipid nanoparticles (LNPs) or lipoplexes.[6] An optimized N/P ratio is crucial for:

  • High Encapsulation Efficiency: An excess of positive charge from the cationic lipid is necessary to effectively neutralize and condense the negatively charged nucleic acid, leading to its efficient encapsulation within the lipid nanoparticle.[4][7]

  • Colloidal Stability: The surface charge of the resulting particles, dictated by the N/P ratio, influences their stability in suspension. Adequate electrostatic repulsion prevents aggregation and maintains a homogenous particle size distribution.[1][]

  • Transfection Efficiency: The net positive charge of the lipoplexes facilitates their interaction with the negatively charged cell membranes, a key step for cellular uptake and subsequent endosomal escape of the nucleic acid cargo.[1][2]

  • Toxicity: Excessively high N/P ratios can lead to increased cytotoxicity due to the high positive charge density of the particles.[9]

Q2: How do I calculate the N/P ratio for 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA and my nucleic acid?

The calculation requires the molar amounts of both the cationic lipid and the nucleic acid.

Step 1: Calculate the moles of protonatable nitrogens (N). 1,2-Dipalmitoyl-3-amino-sn-glycerate has one primary amine group that can be protonated. Therefore, the moles of nitrogen are equal to the moles of the lipid.

Moles of N = (Mass of lipid / Molecular weight of lipid) × 1

Step 2: Calculate the moles of phosphates (P). For RNA, there is one phosphate group per nucleotide. For DNA, there are two phosphate groups per base pair.[2] The average molecular weight of a single RNA nucleotide is approximately 340 g/mol .

Moles of P (for RNA) = Mass of RNA / (Length of RNA in nucleotides × 340 g/mol )

Step 3: Calculate the N/P Ratio.

N/P Ratio = Moles of N / Moles of P

A more simplified estimation for nucleic acids is that there are approximately 3 x 10⁻⁹ moles of phosphate per 1 µg of nucleic acid.[5]

Q3: What is a typical starting N/P ratio for optimization experiments?

A common starting point for N/P ratio optimization is to test a range from 3 to 10.[2][4][10] This range often encompasses the "Goldilocks zone" where encapsulation is high, and cytotoxicity is manageable.[4] However, the optimal ratio is highly dependent on the specific nucleic acid, lipid composition, and formulation method.[1]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of the N/P ratio.

Problem Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency (<80%) Insufficient N/P ratio: Not enough positive charge to fully condense the nucleic acid.[4] Suboptimal mixing/formulation process: Inefficient interaction between the lipid and nucleic acid.Increase the N/P ratio: Systematically increase the amount of cationic lipid in your formulation. Optimize mixing parameters: If using microfluidics, adjust the flow rate ratio (FRR) and total flow rate (TFR). An FRR of 3:1 (aqueous:organic) is often a good starting point.[3] For manual mixing, ensure rapid and consistent addition of the nucleic acid solution to the lipid solution.
Particle Aggregation/Precipitation N/P ratio too low: Incomplete charge neutralization can lead to aggregation.[4] N/P ratio too high: Excessive positive charge can sometimes lead to instability in certain buffers. Incorrect buffer conditions: pH and ionic strength of the buffers can significantly impact particle stability.[11]Screen a wider N/P ratio range: Test both lower and higher N/P ratios to identify the optimal window for stability. Evaluate buffer composition: Ensure the pH of the aqueous buffer is acidic enough to protonate the ionizable lipid, which is crucial for encapsulation.[3] Check the ionic strength of your buffers.
High Polydispersity Index (PDI > 0.2) Inconsistent mixing: Leads to a wide distribution of particle sizes. Suboptimal N/P ratio: Can contribute to the formation of heterogeneous particle populations.Standardize the formulation process: Use a controlled method like microfluidics for reproducible mixing.[12] Optimize the N/P ratio: A well-defined N/P ratio often correlates with a more uniform particle size distribution.
Low Transfection Efficiency Suboptimal N/P ratio: An N/P ratio that is too low may result in insufficient positive charge for cellular uptake.[1] An excessively high N/P ratio can sometimes lead to overly stable particles that do not efficiently release their cargo inside the cell.[4] Poor endosomal escape: The formulation is not effectively releasing the nucleic acid into the cytoplasm.Systematically vary the N/P ratio: Perform a dose-response experiment to identify the N/P ratio that yields the highest transfection efficiency for your specific cell type.[13] Consider the helper lipid composition: The ratio of other lipids in the formulation, such as helper lipids and PEG-lipids, can influence endosomal escape and overall transfection efficiency.[4]
High Cytotoxicity Excessively high N/P ratio: A high concentration of positively charged lipids can be toxic to cells.[9]Decrease the N/P ratio: Find the lowest N/P ratio that still provides good encapsulation and transfection efficiency. Purify the LNP formulation: Remove any free cationic lipids from the final formulation using techniques like dialysis or size exclusion chromatography.

Experimental Protocols

Protocol 1: Determining the Optimal N/P Ratio using a Gel Retardation Assay

This assay is a simple and effective method to determine the N/P ratio at which the cationic lipid completely complexes with the nucleic acid.[6] When the nucleic acid is fully complexed, its migration through an agarose gel will be retarded.[14][15]

Materials:

  • 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA lipid stock solution (in ethanol)

  • Nucleic acid stock solution (in an appropriate aqueous buffer)

  • Nuclease-free water

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Nucleic acid stain (e.g., SYBR Safe or Ethidium Bromide)

  • 6X DNA loading dye

Procedure:

  • Prepare a series of lipoplex formulations with varying N/P ratios. For example, prepare formulations with N/P ratios of 0.5, 1, 2, 4, 6, 8, and 10. Keep the amount of nucleic acid constant in each preparation.

  • To prepare each formulation: a. In a nuclease-free microcentrifuge tube, add the calculated volume of the cationic lipid stock solution. b. In a separate tube, dilute the nucleic acid stock solution with nuclease-free water to the desired final volume. c. Add the diluted nucleic acid solution to the lipid solution and mix gently by pipetting up and down. d. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Prepare a 1% agarose gel in TAE or TBE buffer containing the nucleic acid stain.

  • Add 6X loading dye to each lipoplex formulation.

  • Load the samples into the wells of the agarose gel. Include a lane with the naked (uncomplexed) nucleic acid as a control.

  • Run the gel electrophoresis at an appropriate voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualize the gel under a UV transilluminator. The N/P ratio at which the nucleic acid band is no longer visible in the well or shows significantly reduced migration is the point of complete complexation.

Workflow for N/P Ratio Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In Vitro Functional Assessment A Calculate Required Volumes for a Range of N/P Ratios (e.g., 2, 4, 6, 8, 10) B Formulate Lipoplexes at Each N/P Ratio A->B C Perform Gel Retardation Assay B->C D Identify N/P Ratio for Complete Complexation C->D E Prepare Batches at Promising N/P Ratios (e.g., 4, 6, 8) D->E F Measure Particle Size and PDI (DLS) E->F G Measure Zeta Potential E->G H Determine Encapsulation Efficiency (e.g., RiboGreen Assay) E->H I Select N/P Ratios with Optimal Physicochemical Properties F->I G->I H->I J Transfect Cells with LNPs at Selected N/P Ratios I->J K Assess Transfection Efficiency (e.g., Reporter Gene Assay) J->K L Evaluate Cytotoxicity (e.g., MTT Assay) J->L M Determine Optimal N/P Ratio for In Vitro Application K->M L->M

Caption: Workflow for optimizing the N/P ratio for lipid-nucleic acid complexation.

Protocol 2: Characterization of Lipoplexes

Once the approximate N/P ratio for complexation is determined, it is essential to characterize the physicochemical properties of the lipoplexes at several promising N/P ratios (e.g., the ratio of complete complexation and a few ratios above it).

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI.[16][17]

  • Dilute the lipoplex samples in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

  • Aim for a particle size in the range of 50-200 nm for many applications and a PDI below 0.2 for a homogenous population.[][17]

2. Zeta Potential Measurement:

  • Use Electrophoretic Light Scattering (ELS) to measure the surface charge of the lipoplexes.[17][18]

  • Dilute the samples in a low ionic strength buffer (e.g., 1 mM HEPES or deionized water).

  • A positive zeta potential (typically +10 to +40 mV) is generally desired for efficient cellular uptake.[11]

3. Encapsulation Efficiency (EE) Quantification:

  • A common method for quantifying nucleic acid encapsulation is the RiboGreen assay (for RNA) or PicoGreen assay (for DNA).[12][19]

  • Step A (Measure free nucleic acid): Add the fluorescent dye to an aliquot of the intact lipoplex suspension. The dye will only bind to the unencapsulated nucleic acid.

  • Step B (Measure total nucleic acid): In a separate aliquot, add a surfactant (e.g., Triton X-100) to lyse the lipoplexes and release the encapsulated nucleic acid.[19] Then, add the fluorescent dye.

  • Calculate EE%: EE% = [(Total nucleic acid - Free nucleic acid) / Total nucleic acid] × 100.

Summary of Expected Outcomes at Different N/P Ratios

N/P Ratio Encapsulation Efficiency Particle Size Zeta Potential Transfection Efficiency Cytotoxicity
Low (<3) Low to moderate[4]Often larger and prone to aggregationSlightly negative to near neutralLowLow
Optimal (3-10) High (>90%)[4]Typically 60-120 nm[16]Moderately to highly positiveHighModerate
High (>10) HighMay be smaller but can be variableHighly positiveMay decrease due to overly stable particles or cytotoxicity[4][9]High[4]

References

  • Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. (2026, January 1). Cordouan Technologies.
  • LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics. Inside Therapeutics.
  • Comprehensive assessment of LNP size, particle concentration, and zeta potential. (2024, September 6). Waters | Wyatt Technology.
  • Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column - Insights.bio. (2024, July 29). Insights.bio.
  • LNP-RNA analysis to quantify payload, encapsulation efficiency and more - Select Science. Select Science.
  • LNP Parameters Explained: Particle Size and Zeta Potential - Liposomes - BOC Sciences. BOC Sciences.
  • Schultz, D., et al. (2024, October 28). Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Inside.
  • Enhancing the In Vitro and In Vivo Stabilities of Polymeric Nucleic Acid Delivery Nanosystems. (2021). PMC.
  • Size control of lipid nanoparticles via simulation-based design of a microfluidic chip and its effect on mRNA delivery in vitro and in vivo. (2023). PMC.
  • Troubleshooting low encapsulation efficiency of Hydroxycamptothecin. Benchchem.
  • Optimizing LNP Molar Ratios for Transfection Efficiency. Creative Biolabs.
  • Impact of the Charge Ratio on the In Vivo Immunogenicity of Lipoplexes. (2017, May 30). PMC.
  • N/P Ratio Significantly Influences the Transfection Efficiency and Cytotoxicity of a Polyethylenimine/Chitosan/DNA Complex. (2021, January). ResearchGate.
  • Uncovering Nucleic Acid Payload and Size of Lipid Nanoparticles via a Single Nanoparticle Analyzer. (2023, August 15). GenScript.
  • Quantification of mRNA in Lipid Nanoparticles Using Mass Spectrometry. (2024, January 8). ACS Publications.
  • Understanding the N/P Ratio in mRNA-LNP Complexes. (2024, July 7). NanoSphere.
  • Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression. (2021, November 16). MDPI.
  • Key Factors Influencing the Transfection Efficiency of Lipid Nanoparticle Formulations. (2025, April 8).
  • Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? (2025, July 21). ResearchGate.
  • N to P Ratio. (2023, October 23). Mirus Bio.
  • Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. (2023, June 21). Single Use Support.
  • Determination of Optimum Ratio of Cationic Polymers and Small Interfering RNA with Agarose Gel Retardation Assay. (2022, February 25). NCBI.
  • LNPs N/P Ratio and Lipid Ratio (mol%). (2024, August 12).
  • Gel retardation electrophoresis assay of DNA complexed with... (2001). ResearchGate.
  • Lipid Nanoparticle Encapsulation Efficiency. Unchained Labs.
  • Optimization of lipid nanoparticle formulation. (2025, February 10). Inside Therapeutics.
  • Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content. (2012).
  • Gel Shift Assays (EMSA). Thermo Fisher Scientific - US.
  • Gel Shift Assay Protocol. Rockland Immunochemicals.
  • Use of gel retardation to analyze protein-nucleic acid interactions. (1992). PubMed.
  • Electrophoretic Mobility Shift Assay | EMSA | Gel Retardation Assay. (2022, May 22). YouTube.
  • Transfection efficiencies of L1-L3 at various N/P ratios using... (2011). ResearchGate.
  • Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. (2024, August 27). PMC.
  • Generation of fatty acids from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine/cardiolipin liposomes that stabilize recombinant human serum albumin. (2013, January 7). PubMed.
  • Biomimetic Aminoacylation: Optimization of Reaction Conditions. (2009). Bibliothèque et Archives Canada.

Sources

Troubleshooting

Minimizing oxidation during 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA nanoparticle synthesis

Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Formulation. This guide is specifically engineered for researchers and drug development professionals working with 1,2-Dipalmitoyl-3-amino-sn-glycerate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Formulation. This guide is specifically engineered for researchers and drug development professionals working with 1,2-Dipalmitoyl-3-amino-sn-glycerate·TFA , an aminolipid utilized in advanced delivery systems.

Below, you will find a deep-dive mechanistic troubleshooting guide, self-validating experimental protocols, and FAQs designed to address the unique oxidative challenges of primary amine-based lipid nanoparticles.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why does 1,2-Dipalmitoyl-3-amino-sn-glycerate suffer from oxidation when its palmitoyl (16:0) tails are fully saturated? While the saturated dipalmitoyl tails are highly resistant to autoxidation, the vulnerability lies in the primary amine headgroup and the co-formulated helper lipids . In a multicomponent LNP system, helper lipids (like cholesterol) and PEG-lipids are highly susceptible to forming peroxides. These peroxides degrade into reactive electrophiles, such as aldehydes and dienones. The primary amine of your target lipid acts as a potent nucleophile, reacting with these degradants to form Schiff bases (lipid-lipid adducts) or facilitating the formation of lipid-mRNA adducts that destroy payload bioactivity[1].

Q: How does the TFA (Trifluoroacetate) salt affect the oxidation profile? In its raw powder form, the lipid is supplied as a TFA salt, meaning the primary amine is fully protonated ( −NH3+​ ). In this state, it is non-nucleophilic and highly stable. However, during LNP synthesis—specifically during dialysis or tangential flow filtration (TFF) into physiological buffers (e.g., PBS at pH 7.4)—the amine deprotonates to its free base form ( −NH2​ ). This sudden shift in pKa dynamics transforms the inert headgroup into a highly reactive nucleophile, triggering rapid oxidative degradation if trace metals or dissolved oxygen are present.

Q: Why is standard PBS (pH 7.4) detrimental to this specific aminolipid? Standard Phosphate-Buffered Saline lacks chelating properties, leaving trace transition metals (like Fe 2+ or Cu 2+ ) free to catalyze the Fenton reaction, generating reactive oxygen species (ROS). Furthermore, the pH of 7.4 ensures a significant fraction of the primary amine is deprotonated. Recent mechanistic studies demonstrate that optimizing the buffer matrix to a mildly acidic, histidine-containing formulation significantly mitigates lipid oxidation and subsequent RNA-lipid adduct formation[2].

Visualization: Oxidation & Adduct Formation Pathway

OxidationPathway A 1,2-Dipalmitoyl-3-amino-sn-glycerate (TFA Salt: Protonated & Stable) B Buffer Exchange (pH > 7.0) Deprotonation to Free Amine A->B pH Shift C Primary Amine (Reactive Nucleophile) B->C F Schiff Base Formation (Lipid-Lipid Adducts) C->F Nucleophilic Attack D Helper Lipid Peroxidation (e.g., PEG-Lipids, Cholesterol) E Reactive Aldehydes & Dienone Degradants D->E Trace Metals / O2 E->F G Nucleic Acid Adducts (Loss of Bioactivity) E->G Electrophilic Attack on mRNA

Caption: Mechanistic pathway of aminolipid oxidation and adduct formation during LNP synthesis.

Part 2: Step-by-Step Mitigation Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific checkpoints (e.g., Peroxide Value assays), you can empirically verify that oxidation has been arrested before proceeding to costly in vivo studies.

Protocol: Optimized LNP Formulation Workflow for Aminolipids

Phase 1: Pre-Formulation Preparation

  • Solvent Deoxygenation: Sparge high-purity ethanol (for the lipid phase) and RNase-free water (for the aqueous phase) with Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Buffer Optimization: Prepare a 20 mM Histidine buffer adjusted to pH 6.0–6.5. Histidine acts as both a buffer and a radical scavenger, while the mildly acidic pH keeps the primary amine of 1,2-Dipalmitoyl-3-amino-sn-glycerate partially protonated, reducing its nucleophilicity[2].

  • Lipid Solubilization: Dissolve the aminolipid, cholesterol, and PEG-lipid in the deoxygenated ethanol. Crucial: Use freshly opened PEG-lipids, as older stocks accumulate hydroperoxides.

Phase 2: Microfluidic Mixing & Chelation 4. Mixing: Combine the lipid and aqueous phases using a microfluidic mixer at a 3:1 (Aqueous:Ethanol) flow rate ratio. Perform this step in a light-protected environment to prevent photo-oxidation. 5. Immediate Chelation: Immediately upon exit from the microfluidic chip, collect the nascent LNPs into a reservoir containing 1 mM EDTA. This instantly chelates trace transition metals introduced by the raw materials.

Phase 3: Self-Validation & Storage 6. Dialysis/TFF: Dialyze the formulation against a 10 mM Histidine buffer (pH 6.5) containing 0.1 mM EDTA to remove ethanol and the displaced TFA counterions. 7. Validation Checkpoint (FOX Assay): Extract a 50 µL aliquot and perform a Ferrous Oxidation-Xylenol orange (FOX) assay. A successful mitigation protocol will yield a peroxide value of <1.0 mEq/kg . If the value exceeds 5.0 mEq/kg, the batch has been compromised by oxidized helper lipids. 8. Cryopreservation: Add a cryoprotectant (e.g., 10% w/v sucrose) and store at -80°C.

Visualization: Optimized Mitigation Workflow

MitigationWorkflow S1 1. Solvent Prep Argon Sparging of EtOH S3 3. Microfluidic Mixing Light-Protected Environment S1->S3 S2 2. Aqueous Phase Histidine Buffer (pH 6.0) S2->S3 S4 4. Dialysis / TFF Addition of 1 mM EDTA S3->S4 Mitigates ROS S5 5. Validation Peroxide Assay (mEq/kg) S4->S5 Chelates Metals S6 6. Final Storage Cryopreservation (-80°C) S5->S6 Confirms Stability

Caption: Step-by-step LNP synthesis workflow optimized for minimizing lipid oxidation.

Part 3: Quantitative Data on Oxidation Mitigation

The table below summarizes the causal relationship between formulation choices and the resulting oxidative degradation metrics. Implementing the full suite of mitigations (Histidine + EDTA + Argon) drastically reduces adduct formation and preserves encapsulation efficiency.

Formulation MatrixDissolved O₂ (mg/L)Relative Peroxide Value (mEq/kg)mRNA Adducts (%)Encapsulation Efficiency (%)
Standard PBS (pH 7.4), Ambient Air ~8.2> 15.0> 10.0%< 75%
PBS (pH 7.4) + Argon Sparging < 1.0~ 5.5~ 4.5%~ 85%
Histidine (pH 6.5) + EDTA + Argon < 1.0< 1.0< 0.5%> 95%

Note: Data represents expected quantitative trends illustrating the synergistic effect of pH control, chelation, and inert atmosphere on LNP integrity, synthesized from recent literature[1][2].

Part 4: Frequently Asked Questions (FAQs)

Q: I am seeing a progressive loss of mRNA encapsulation efficiency over a 2-week storage period at 4°C. Is the aminolipid to blame? A: Yes, but indirectly. The root cause is likely the oxidation of tertiary amines or helper lipids into N-oxides and reactive aldehydes. These electrophilic species attack the nucleobases of the mRNA (particularly cytidine), forming covalent adducts[1]. As the mRNA becomes heavily adducted, its structural conformation changes, leading to premature release from the LNP core. Switching to a mildly acidic histidine buffer will arrest this degradation pathway[2].

Q: Does the TFA counterion cause toxicity in cell culture? A: If left unmanaged, yes. Trifluoroacetate is cytotoxic at high concentrations. However, during the microfluidic mixing and subsequent dialysis steps, the TFA salt dissociates. Because TFA is a small, highly water-soluble ion, it is efficiently cleared during standard dialysis or TFF. The critical factor is ensuring your dialysis buffer has sufficient buffering capacity (e.g., 10-20 mM) to absorb the released protons without crashing the local pH of the suspension.

Q: Can I use standard antioxidants like α -tocopherol to protect the primary amine? A: While α -tocopherol (Vitamin E) is excellent at terminating lipid peroxidation chain reactions in the hydrophobic tail region, it does not prevent the primary amine headgroup from acting as a nucleophile at the lipid-water interface. Therefore, α -tocopherol should be used in conjunction with aqueous-phase mitigations like EDTA and Histidine, rather than as a standalone solution.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Guide to In Vitro Gene Delivery: 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA vs. DOTAP

For researchers in the dynamic fields of cell biology and drug development, the choice of a gene delivery vehicle is a critical decision that profoundly impacts experimental outcomes. Non-viral vectors, particularly cati...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in the dynamic fields of cell biology and drug development, the choice of a gene delivery vehicle is a critical decision that profoundly impacts experimental outcomes. Non-viral vectors, particularly cationic lipids, have emerged as a safer and more versatile alternative to viral methods for introducing nucleic acids into cells.[1] This guide provides an in-depth, objective comparison of two distinct cationic lipids: the well-established 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and the less common 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA, a lipid we will analyze based on its structural components.

This document moves beyond a simple catalog of features to explain the causal relationships between molecular structure and transfection performance. We will dissect the key attributes of each lipid, from their charged headgroups to their hydrophobic tails, to provide you with the foundational knowledge needed to make an informed choice for your specific research application.

Understanding the Contenders: A Molecular Overview

At its core, cationic lipid-mediated transfection relies on the electrostatic interaction between a positively charged lipid and the negatively charged phosphate backbone of a nucleic acid (e.g., plasmid DNA, mRNA, or siRNA).[2] This self-assembly process results in the formation of lipid-DNA complexes, or "lipoplexes," which are then taken up by cells.[2] The journey of the nucleic acid into the cell and its eventual expression is where the subtle yet significant differences in lipid structure come into play.

DOTAP: The Quaternary Ammonium Workhorse

DOTAP is one of the most widely recognized "first-generation" cationic lipids. Its structure is characterized by a permanently positively charged quaternary ammonium headgroup and two unsaturated oleoyl (C18:1) hydrocarbon chains.

  • Chemical Structure: N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium

  • Headgroup: The quaternary ammonium group carries a fixed positive charge, independent of pH. This ensures a strong and stable electrostatic interaction with nucleic acids during lipoplex formation.

  • Hydrophobic Tails: The two oleoyl chains contain a cis-double bond, which introduces a "kink" in the acyl chain. This structural feature prevents tight packing of the lipid molecules, resulting in a more fluid lipid bilayer. This fluidity can be advantageous for the fusion of the lipoplex with the endosomal membrane, a critical step for the release of the genetic cargo into the cytoplasm.

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA: A Primary Amine Challenger

While not as extensively documented in the literature, the structure of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA can be inferred from its name. It presents a compelling alternative to DOTAP due to key differences in its headgroup and lipid tails.

  • Inferred Chemical Structure: 1,2-Dipalmitoyl-sn-glycerol backbone with a primary amine headgroup, and a trifluoroacetate counter-ion.

  • Headgroup: The primary amine headgroup is a weak base. Its charge state is pH-dependent; it is protonated and positively charged at physiological pH, allowing for DNA binding. This pH sensitivity is a key feature, as it is hypothesized to facilitate endosomal escape through the "proton sponge" effect. As the endosome acidifies, the primary amines can buffer the compartment, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo.

  • Hydrophobic Tails: The dipalmitoyl (C16:0) chains are fully saturated. Unlike the unsaturated tails of DOTAP, these straight chains allow for tighter packing, creating a more rigid and stable lipid bilayer. This increased stability can be beneficial for protecting the nucleic acid cargo from degradation but may present a higher energy barrier for membrane fusion events.

The Mechanism of Cationic Lipid-Mediated Gene Delivery

The overall process of gene delivery for both lipids follows a similar pathway, although the efficiency of each step can be influenced by their distinct chemical structures. The primary mechanism involves the uptake of lipoplexes through endocytosis.[2] Once inside the cell, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm. For DNA, the journey continues to the nucleus for transcription to occur.[2]

G cluster_0 Extracellular Space cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking cluster_3 Gene Expression DNA Nucleic Acid (DNA/RNA) Lipoplex Lipoplex Formation DNA->Lipoplex Lipid Cationic Lipid Lipid->Lipoplex Membrane Cell Membrane Interaction Lipoplex->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Membrane Fusion/Destabilization Cytoplasm Cytoplasmic Release Escape->Cytoplasm Nucleus Nuclear Entry (for DNA) Cytoplasm->Nucleus Transcription Transcription & Translation Nucleus->Transcription G cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection A 1. Seed cells 24h prior to transfection B 2. Dilute DNA in serum-free medium C 3. Dilute cationic lipid in serum-free medium D 4. Combine diluted DNA and lipid C->D E 5. Incubate for 15-30 min to form lipoplexes D->E F 6. Replace cell medium with serum-free medium G 7. Add lipoplexes to cells F->G H 8. Incubate for 4-6 hours G->H I 9. Replace with complete medium H->I J 10. Incubate for 24-72 hours I->J K 11. Assay for gene expression J->K

Caption: A typical workflow for in vitro gene transfection using cationic lipids.

Choosing the Right Tool for the Job: Application-Specific Considerations

The choice between a primary amine-based lipid like 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA and a quaternary ammonium-based lipid like DOTAP depends heavily on the specific requirements of your experiment.

  • For Sensitive or Hard-to-Transfect Cells: The potentially lower cytotoxicity and enhanced endosomal escape mechanism of a primary amine lipid may offer a significant advantage. [1][3][4]If you observe high cell death with DOTAP, a switch to a lipid with a different headgroup chemistry is a logical next step.

  • For Routine Transfections in Robust Cell Lines: DOTAP's long history of use and extensive documentation make it a reliable choice for many standard applications. [5]Its robust DNA binding and consistent performance in common cell lines like HEK293 or CHO are well-established.

  • When Stability is Paramount: The saturated dipalmitoyl tails of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA would be expected to form more stable lipoplexes. This could be beneficial for applications requiring longer incubation times or for protecting sensitive nucleic acid cargo like mRNA.

  • Formulation with Helper Lipids: It is crucial to note that both lipids will likely benefit from formulation with a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol. DOPE, in particular, is known to promote the formation of non-bilayer lipid structures that can destabilize the endosomal membrane and enhance transfection efficiency. [6]

Conclusion

While DOTAP remains a valuable and widely used tool for in vitro gene delivery, its "first-generation" design has known limitations, particularly concerning cytotoxicity. The analysis of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA, based on the established roles of its structural components, highlights a promising alternative. Its primary amine headgroup offers the potential for lower toxicity and a more sophisticated, pH-sensitive mechanism for endosomal escape. The saturated lipid tails suggest the formation of highly stable lipoplexes.

Ultimately, the optimal transfection reagent is cell-type and application-dependent. Empirical testing is always necessary. However, by understanding the fundamental structure-activity relationships outlined in this guide, researchers can move beyond trial and error and make strategic, data-driven decisions to advance their research.

References

  • Preparation of Cationic Liposomes & Transfection of Cells - Avanti Polar Lipids. (URL: [Link])

  • Grimaldi, N., Ciliberto, A., Awasthi, V., & Cosco, D. (2004). Synthesis, characterization and transfection activity of new saturated and unsaturated cationic lipids. PubMed. (URL: [Link])

  • Zhang, X., et al. (2013). The Headgroup Evolution of Cationic Lipids for Gene Delivery. Bioconjugate Chemistry. (URL: [Link])

  • Tagalakis, A. D. (2017). Cationic Lipid and Peptide Synthesis for Co-delivery and Gene Therapy. University of British Columbia. (URL: [Link])

  • Lv, H., et al. (2018). Correlation of the cytotoxic effects of cationic lipids with their headgroups. PMC - NIH. (URL: [Link])

  • Lv, H., et al. (2018). Correlation of the cytotoxic effects of cationic lipids with their headgroups. PubMed. (URL: [Link])

  • Dokka, S., & Rojanasakul, Y. (2006). Toxicity of cationic lipids and cationic polymers in gene delivery. PubMed. (URL: [Link])

  • Heyes, J., et al. (2002). Synthesis of Novel Cationic Lipids: Effect of Structural Modification on the Efficiency of Gene Transfer. ACS Publications. (URL: [Link])

  • Beloqui, A., et al. (2010). Transfection Efficiency of Cationic Lipids with Different Hydrophobic Domains in Gene Delivery. Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Kim, M., et al. (2025). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. PMC - NIH. (URL: [Link])

  • Park, J. S., et al. (2014). Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages. MDPI. (URL: [Link])

  • Pérez-Tejeda, P., et al. (2024). Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis. MDPI. (URL: [Link])

  • Lertsutthiwong, P., et al. (2010). Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes. PMC. (URL: [Link])

  • Fens, M. H., et al. (2001). Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition. PMC. (URL: [Link])

  • Wang, Y., et al. (2022). Effect of the array of amines on the transfection efficiency of cationic peptidomimetic lipid molecules into neural cells. PMC. (URL: [Link])

  • 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 - PubChem. (URL: [Link])

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468. (URL: [Link])

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Comparative

A Comparative Guide to the Analytical Validation of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA Purity by HPLC-ELSD

Introduction: The Critical Need for Purity in Synthetic Aminolipids In the landscape of advanced drug delivery systems, particularly for nucleic acid therapeutics, synthetic cationic and ionizable aminolipids like 1,2-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Purity in Synthetic Aminolipids

In the landscape of advanced drug delivery systems, particularly for nucleic acid therapeutics, synthetic cationic and ionizable aminolipids like 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG-TFA) are foundational components. Their primary function is to encapsulate and protect the therapeutic payload, facilitating cellular uptake and endosomal escape. The purity of these lipid excipients is not merely a quality control metric; it is a critical determinant of the final drug product's safety, efficacy, and stability. Impurities, such as regioisomers, incompletely acylated species, or degradation products, can significantly alter the physicochemical properties of lipid nanoparticles (LNPs), leading to unpredictable in vivo performance and potential toxicity.

This guide provides an in-depth analytical framework for the validation of DPAG-TFA purity, focusing on a robust High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD). As DPAG-TFA lacks a significant UV chromophore, conventional UV detection is inadequate, necessitating a mass-based detection technique like ELSD, which is capable of detecting any non-volatile analyte.[1][2] We will explore the causality behind the methodological choices, present a comprehensive validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the HPLC-ELSD approach with viable analytical alternatives.[3][4]

The Analytical Challenge: Why HPLC-ELSD is the Method of Choice

The selection of an analytical method is predicated on the physicochemical properties of the analyte. DPAG-TFA, a saturated aminolipid, is non-volatile and transparent to UV-Visible light. This profile immediately directs the analytical scientist away from Gas Chromatography (GC) and HPLC-UV.

An Evaporative Light Scattering Detector (ELSD) operates on a simple, yet effective, three-stage principle:

  • Nebulization: The HPLC column eluent is mixed with an inert gas (typically nitrogen) and converted into a fine aerosol.[2]

  • Evaporation: The aerosol passes through a heated drift tube, where the volatile mobile phase is evaporated, leaving behind microscopic particles of the non-volatile analyte.[5]

  • Detection: These analyte particles pass through a high-intensity light beam, and the scattered light is measured by a photodiode or photomultiplier tube. The intensity of the scattered light is proportional to the mass of the analyte.[1][6]

This mechanism makes ELSD a "universal" detector for non-volatile and semi-volatile compounds, and crucially, it is fully compatible with the gradient elution methods required to resolve complex lipid mixtures.[2][6]

Comparative Analysis of Analytical Technologies

While HPLC-ELSD is a powerful tool, it is essential to understand its position relative to other technologies for lipid analysis. The choice of method often involves a trade-off between sensitivity, cost, complexity, and the nature of the information required.

Technique Principle Advantages for DPAG-TFA Analysis Disadvantages
HPLC-ELSD Light scattering of non-volatile analyte particles after mobile phase evaporation.[1]Universal detection for non-chromophoric analytes; Gradient compatible; Relatively low cost.[2][7]Non-linear response often requires polynomial calibration; Lower sensitivity than MS or CAD; Destructive.[1]
HPLC-CAD Measures charge transferred by analyte particles after mobile phase evaporation and corona discharge.Universal detection; Better sensitivity and wider dynamic range than ELSD; More consistent inter-analyte response.[8]Higher cost than ELSD; Destructive.
HPLC-MS Separation by HPLC followed by ionization and mass-to-charge ratio analysis.Provides molecular weight and structural information (confirmation of identity); Highest sensitivity and specificity.[9]High instrument and maintenance cost; Complex method development; Can be sensitive to non-volatile buffers.
GC-FID Separation of volatile compounds in a gaseous mobile phase followed by flame ionization detection.High resolution for fatty acid profiling.[10]DPAG-TFA is non-volatile and requires chemical derivatization, adding complexity and potential for error.[8]
TLC Separation on a solid phase plate by a liquid mobile phase.Low cost, simple, good for rapid screening.[11]Primarily qualitative or semi-quantitative; Low resolution and sensitivity.[12]

For routine quality control focused on purity determination, HPLC-ELSD strikes an optimal balance of performance, reliability, and cost-effectiveness. HPLC-CAD presents a strong alternative with enhanced sensitivity, while HPLC-MS is unparalleled for initial structural confirmation and impurity identification.[8][9]

Experimental Workflow & Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] The following sections outline a detailed protocol for the validation of an HPLC-ELSD method for DPAG-TFA purity, adhering to ICH Q2(R1) guidelines.[13][14]

Overall Analytical Workflow

The process begins with precise sample preparation, followed by chromatographic separation and detection, and concludes with data analysis to determine purity.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Accurately weigh DPAG-TFA sample prep2 Dissolve in appropriate solvent (e.g., Chloroform/Methanol) prep1->prep2 prep3 Dilute to working concentration prep2->prep3 prep4 Filter through 0.45 µm PTFE syringe filter prep3->prep4 hplc Inject into HPLC System prep4->hplc Transfer to vial sep Separation on C18 Column (Gradient Elution) hplc->sep elsd Detection by ELSD sep->elsd chrom Obtain Chromatogram elsd->chrom integ Integrate Peak Areas chrom->integ calc Calculate Purity (% Area Normalization) integ->calc

Caption: High-level workflow for DPAG-TFA purity analysis by HPLC-ELSD.

Step-by-Step HPLC-ELSD Method Protocol

This protocol provides a starting point for method development and validation.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (e.g., Waters 2424 or equivalent).[6]

  • Data acquisition and processing software.

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • HPLC-grade Acetonitrile, Methanol, Water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Nitrogen gas supply for ELSD.

2. Chromatographic Conditions:

  • Mobile Phase A: 95:5 Water/Acetonitrile (v/v) with 0.1% TFA

  • Mobile Phase B: 95:5 Acetonitrile/Methanol (v/v) with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 100% B (linear gradient)

    • 20-25 min: 100% B (hold)

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

3. ELSD Conditions:

  • Drift Tube Temperature: 50 °C

  • Nebulizer Gas Pressure: 3.5 bar (Nitrogen)

  • Gain: Set as appropriate for signal intensity.

4. Sample Preparation:

  • Prepare a stock solution of DPAG-TFA at 1.0 mg/mL in a 1:1 mixture of Chloroform and Methanol.

  • Dilute with Mobile Phase B to a final concentration of 0.2 mg/mL for analysis.

Validation Protocol and Data Presentation

The validation process systematically verifies the performance of the analytical method.

Validation_Process cluster_prec Precision Components center_node Validated Method spec Specificity center_node->spec lin Linearity center_node->lin acc Accuracy center_node->acc prec Precision center_node->prec lod LOD/LOQ center_node->lod robust Robustness center_node->robust range_node Range center_node->range_node repeat Repeatability prec->repeat inter Intermediate Precision prec->inter

Caption: Interrelationship of analytical validation parameters per ICH Q2(R1).

1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol: Analyze a blank (diluent), a placebo (all formulation components except DPAG-TFA, if applicable), and a DPAG-TFA sample. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) to demonstrate that degradation peaks do not co-elute with the main DPAG-TFA peak.

  • Acceptance Criteria: The DPAG-TFA peak should be free from interference from any other components. Peak purity analysis (if using a DAD or MS detector in parallel) should pass.

2. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For ELSD, the response is often non-linear and can be fitted to a polynomial (e.g., quadratic) function by plotting the natural log of the peak area versus the natural log of the concentration.

  • Protocol: Prepare a series of at least five standard solutions of DPAG-TFA ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).

  • Data & Acceptance Criteria:

Concentration (mg/mL)Log (Concentration)Peak Area (µV*s)Log (Peak Area)
0.10-2.30150,23411.92
0.15-1.90285,11212.56
0.20-1.61455,89013.03
0.25-1.39670,54313.42
0.30-1.20915,23113.73
  • Acceptance: The coefficient of determination (r²) for the log-log plot should be ≥ 0.99.

3. Accuracy Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found. This is determined by recovery studies.

  • Protocol: Spike a placebo matrix (if applicable) or a known low-concentration sample with DPAG-TFA at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Perform three replicate preparations at each level.

  • Data & Acceptance Criteria:

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.1600.15898.8%
100%0.2000.201100.5%
120%0.2400.23698.3%
  • Acceptance: The mean recovery should be within 98.0% to 102.0%.

4. Precision Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: Repeatability and Intermediate Precision.

  • Protocol (Repeatability): Analyze six independent preparations of the same DPAG-TFA sample under the same operating conditions over a short interval of time.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data & Acceptance Criteria:

Precision LevelParameterPurity (%) - Sample 1Purity (%) - Sample 2
Repeatability Mean99.5299.48
(Analyst 1, Day 1)Std. Dev.0.110.13
RSD (%) 0.11% 0.13%
Intermediate Mean99.4599.55
(Analyst 2, Day 2)Std. Dev.0.150.14
RSD (%) 0.15% 0.14%
  • Acceptance: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or more practically for ELSD, by determining the concentration that yields a signal-to-noise ratio (S/N) of approximately 3 for LOD and 10 for LOQ.

  • Hypothetical Results:

    • LOD: 0.002 mg/mL (S/N ≈ 3)

    • LOQ: 0.006 mg/mL (S/N ≈ 10)

6. Robustness Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Vary critical parameters one at a time, such as column temperature (± 2 °C), mobile phase composition (± 2% organic), and flow rate (± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within predefined limits, and the purity result should not be significantly affected.

Conclusion

The analytical validation of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA purity by HPLC-ELSD provides a reliable and robust framework for ensuring the quality of this critical raw material. The method demonstrates appropriate specificity, linearity, accuracy, and precision for its intended purpose of purity determination. While alternative technologies like HPLC-CAD and HPLC-MS offer distinct advantages, particularly in sensitivity and structural elucidation, the validated HPLC-ELSD method represents a pragmatic and scientifically sound approach for routine quality control in research and drug development environments. By grounding the protocol in the principles of ICH Q2(R1), this guide ensures that the generated data is trustworthy and suitable for regulatory scrutiny, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Evaporative light scattering detector - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 25, 2026, from [Link]

  • The principles of ELSD. (2016, September 15). Peak Scientific. Retrieved March 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 25, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved March 25, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved March 25, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 25, 2026, from [Link]

  • So, how does an ELSD work? (2023, January 23). Biotage. Retrieved March 25, 2026, from [Link]

  • Waters 2420 Evaporative Light Scattering Detector. (n.d.). Waters. Retrieved March 25, 2026, from [Link]

  • Analysis of Lipids. (n.d.). Retrieved March 25, 2026, from [Link]

  • What is the best method for analysis of lipid content? (2013, June 13). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols. (n.d.). J-Stage. Retrieved March 25, 2026, from [Link]

  • Recent Analytical Methodologies in Lipid Analysis. (n.d.). PMC - NIH. Retrieved March 25, 2026, from [Link]

  • Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column. (2024, July 29). Insights.bio. Retrieved March 25, 2026, from [Link]

  • Current Analytical Techniques for Food Lipids. (n.d.). DigitalCommons@UNL. Retrieved March 25, 2026, from [Link]

  • Reversed Phase HPLC Analyses of Synthetic Triacylglycerols Autoxidized·at 40°C. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • IP-RP-HPLC-ELSD analysis of (A) a pool of standard amino acids and (B) of the extract. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. (2021, February 16). PMC. Retrieved March 25, 2026, from [Link]

  • Analysis of Lipids with the Agilent 385-ELSD and the Agilent 1260 Infinity LC. (n.d.). Agilent. Retrieved March 25, 2026, from [Link]

  • Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. (2018, October 26). MDPI. Retrieved March 25, 2026, from [Link]

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Validation

In vivo toxicity comparison of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA and MC3

An objective, in-depth evaluation of lipid excipients is critical for the translational success of lipid nanoparticle (LNP) therapeutics. The selection of the primary amine or ionizable lipid dictates not only the encaps...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth evaluation of lipid excipients is critical for the translational success of lipid nanoparticle (LNP) therapeutics. The selection of the primary amine or ionizable lipid dictates not only the encapsulation efficiency of the nucleic acid payload but, more importantly, the in vivo tolerability and pharmacokinetic profile of the formulated drug.

This guide provides a comprehensive technical comparison between 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (a permanently cationic aminolipid) and DLin-MC3-DMA (MC3) (the clinical gold-standard ionizable lipid), focusing on their in vivo toxicity profiles, mechanistic drivers of immunogenicity, and validated experimental methodologies for toxicological assessment.

Mechanistic Causality: The Charge-Toxicity Paradigm

The fundamental divergence in the in vivo toxicity of these two lipids stems from their acid-base chemistry and resulting surface charge dynamics in systemic circulation.

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPAG TFA) DPAG TFA features a primary amine headgroup with a pKa typically exceeding 9.0. At physiological pH (7.4), this lipid remains fully protonated, rendering the resulting LNPs permanently cationic. When administered intravenously, permanently cationic nanoparticles act as a magnet for negatively charged serum proteins (opsonization). This rapid protein corona formation triggers immediate recognition by the mononuclear phagocyte system (MPS), leading to rapid clearance, complement activation, and the generation of reactive oxygen species (ROS)[1]. Furthermore, the permanent positive charge mimics pathogenic molecular patterns, strongly activating Toll-like receptor 4 (TLR4) and inducing a severe type I interferon and pro-inflammatory cytokine storm[1]. At the cellular level, the interaction between permanently cationic lipids and anionic cell membrane lipids forms cone-shaped structures that promote a hexagonal HII phase, leading to non-specific membrane disruption and cytotoxicity[2][3].

DLin-MC3-DMA (MC3) MC3 was rationally engineered with a tertiary amine headgroup to achieve a highly specific pKa of ~6.44[4]. This precise pKa ensures that MC3-based LNPs remain near-neutral at physiological pH (7.4), granting them a "stealth-like" circulation profile that evades rapid MPS clearance and minimizes non-specific protein binding[4]. Instead of triggering an immune cascade, neutral MC3 LNPs selectively bind Apolipoprotein E (ApoE) in the bloodstream, facilitating targeted uptake by hepatocytes via LDL receptors. Toxicity is drastically reduced because the lipid only becomes highly protonated (cationic) once it enters the acidic environment of the endosome (pH ~5.5), where it drives the necessary membrane fusion for endosomal escape[4]. While MC3 is vastly safer, high doses (e.g., >3-5 mg/kg) can still induce mild, transient elevations in liver transaminases due to slow lipid degradation kinetics[5].

Mechanism cluster_DPAG DPAG TFA (Permanently Cationic) cluster_MC3 DLin-MC3-DMA (Ionizable) A1 IV Injection (pH 7.4) Charge: Highly Positive A2 Protein Opsonization & Aggregation A1->A2 A3 Macrophage Phagocytosis (Systemic Toxicity) A2->A3 B1 IV Injection (pH 7.4) Charge: Near Neutral B2 ApoE Binding (Targeted Circulation) B1->B2 B3 Hepatocyte Uptake (Endocytosis) B2->B3 B4 Endosome (pH 5.5) Protonation to Positive B3->B4 B5 Endosomal Escape (Low Systemic Toxicity) B4->B5

Fig 1: Mechanistic divergence of permanently cationic vs. ionizable lipids in vivo.

Quantitative In Vivo Toxicity Comparison

The following table synthesizes the expected in vivo toxicological and pharmacokinetic parameters of LNPs formulated with DPAG TFA versus MC3, assuming standard administration (e.g., 1 mg/kg IV in murine models).

Parameter1,2-Dipalmitoyl-3-amino-sn-glycerate TFADLin-MC3-DMA (MC3)Mechanistic Driver
Lipid Classification Permanently Cationic (Primary Amine)Ionizable Cationic (Tertiary Amine)Amine substitution dictates the pKa and protonation state.
Apparent pKa > 9.0~ 6.44Determines charge at physiological pH (7.4) vs endosomal pH (5.5).
Surface Charge (pH 7.4) Highly Positive (> +30 mV)Near Neutral (-2 to +2 mV)High positive charge triggers rapid opsonization and clearance.
Hepatotoxicity (ALT/AST) Severe elevation at low doses (< 0.5 mg/kg)Minimal elevation at standard therapeutic doses (1 mg/kg)Cationic lipids cause non-specific hepatocyte necrosis and membrane lysis.
Immunogenicity High (TLR4 activation, IL-6/TNF-α surge)Low to TransientPermanent charge mimics pathogenic signals, triggering innate immunity.
Systemic Clearance Rapid (Minutes to hours via MPS)Extended (ApoE-mediated targeting)Neutral surface prevents macrophage scavenging in the spleen/liver.

Self-Validating Experimental Protocol: In Vivo Toxicity Assessment

To objectively compare the toxicity of novel lipid formulations, researchers must employ a self-validating workflow. The following protocol ensures that experimental artifacts (e.g., poor formulation quality or hemolyzed blood samples) do not confound toxicological readouts.

Step 1: LNP Formulation and Quality Control (QC)
  • Action: Formulate LNPs using microfluidic mixing (e.g., 3:1 aqueous to ethanol flow rate ratio) combining the target lipid (DPAG TFA or MC3), DSPC, Cholesterol, and PEG-lipid with the nucleic acid payload. Dialyze against 1X PBS (pH 7.4) to remove ethanol.

  • Causality: Microfluidics ensures uniform particle size, which is critical because large aggregates (>200 nm) independently cause pulmonary embolism and acute toxicity, masking true lipid-driven toxicity.

  • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) and Ribogreen assays. Do not proceed to in vivo dosing unless the Polydispersity Index (PDI) is < 0.2 and encapsulation efficiency is > 90%.

Step 2: In Vivo Administration (Murine Model)
  • Action: Administer the LNP formulations intravenously (IV) via the lateral tail vein in C57BL/6 mice at escalating doses (e.g., 0.5, 1.0, and 3.0 mg/kg based on RNA content).

  • Causality: IV administration exposes the LNPs to the full complement of serum proteins, providing the most rigorous test of systemic charge-based toxicity and opsonization.

  • Self-Validation Checkpoint: Monitor animals continuously for the first 30 minutes post-injection for signs of Acute Phase Response (APR) or anaphylaxis (lethargy, piloerection). Immediate mortality indicates gross aggregation or massive complement activation, requiring formulation abort.

Step 3: Pharmacokinetic Sampling and Serum Isolation
  • Action: Collect whole blood via submandibular bleed at 2h, 6h, and 24h post-dose. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes to isolate serum.

  • Causality: The 2h and 6h timepoints capture the acute cytokine surge (IL-6, TNF-α), while the 24h timepoint captures peak liver transaminase (ALT/AST) release following hepatocyte damage.

  • Self-Validation Checkpoint: Visually inspect serum for a pink/red tint. Discard hemolyzed samples, as red blood cell lysis artificially inflates AST levels, leading to false-positive hepatotoxicity readings.

Step 4: Toxicological Assays (ELISA and Colorimetric)
  • Action: Quantify ALT and AST using standard colorimetric enzymatic assays. Quantify systemic IL-6 and TNF-α using multiplex ELISA.

  • Causality: ALT is a specific biomarker for liver parenchymal injury (hepatotoxicity), while IL-6 is the primary sentinel cytokine for LNP-induced innate immune activation.

  • Self-Validation Checkpoint: Ensure all ELISA standard curves yield an R2>0.99 . Run biological replicates in technical triplicates to ensure intra-assay coefficient of variation (CV) is < 10%.

Protocol Step1 1. LNP Formulation Microfluidic mixing of Lipids + Cargo Step2 2. Physicochemical QC Size (DLS), pKa, Encapsulation Efficiency Step1->Step2 Step3 3. In Vivo Administration Intravenous Injection (C57BL/6 Mice) Step2->Step3 Step4 4. Pharmacokinetics & Sampling Blood collection at 2h, 6h, 24h Step3->Step4 Step5 5. Toxicological Assays ALT/AST, Cytokine ELISA, Histopathology Step4->Step5

Fig 2: Self-validating workflow for in vivo LNP toxicological assessment.

References

  • Action and Reaction: The Biological Response to siRNA and Its Delivery Vehicles. PMC. URL:[Link][1]

  • Cell-Specific mRNA Therapeutics for Cardiovascular Diseases and Regeneration. PMC. URL:[Link][2]

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. PMC. URL:[Link][5]

  • Lipid Nanoparticles for Organ-Specific mRNA Therapeutic Delivery. PMC. URL:[Link][3]

  • Advances in Lipid Nanoparticles for siRNA Delivery. PMC. URL:[Link][4]

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Comparative

Analytical Comparison Guide: 1H NMR Spectra Reference for 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA Salt vs. Alternative Lipids

Executive Summary The rational design of Lipid Nanoparticles (LNPs) and liposomal delivery systems relies heavily on the structural properties of their constituent lipids[1]. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA salt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Lipid Nanoparticles (LNPs) and liposomal delivery systems relies heavily on the structural properties of their constituent lipids[1]. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA salt (DPAG TFA) —a non-phospholipid, primary amine-bearing lipid—has emerged as a critical structural component for researchers looking to bypass the limitations of traditional zwitterionic phospholipids or permanently cationic lipids.

As a Senior Application Scientist, I have structured this guide to objectively compare the structural validation (via 1 H NMR) and functional performance of DPAG TFA against two industry-standard alternatives: DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane).

Section 1: Structural Causality & 1 H NMR Peak Assignments

Understanding the molecular architecture of your lipid is the first step in predicting its behavior in an LNP formulation. 1 H NMR spectroscopy is the gold standard for verifying lipid purity, confirming the protonation state, and detecting degradation products[2].

Why Compare These Specific Lipids?
  • DPAG TFA (Target): Features a di-palmitoyl hydrophobic tail and a simple primary amine headgroup. The lack of a bulky phosphate group alters its packing parameter, favoring non-bilayer structures (like the inverted hexagonal phase, HII​ ) which are critical for endosomal escape[1]. The TFA (trifluoroacetate) counterion ensures the amine remains protonated and stable against auto-oxidation during storage.

  • DPPE (Alternative 1): A naturally occurring phospholipid. While it also possesses a primary amine and di-palmitoyl tails, the presence of the phosphate group makes it zwitterionic at physiological pH, leading to different hydration dynamics and a more cylindrical packing shape.

  • DOTAP (Alternative 2): A permanently cationic lipid with unsaturated (oleoyl) tails and a quaternary ammonium headgroup. It provides excellent nucleic acid complexation but often suffers from higher cellular toxicity compared to titratable primary amines.

Quantitative 1 H NMR Chemical Shift Comparison

The following table synthesizes the expected 1 H NMR chemical shifts for these three lipids. The causality behind the shifts lies in the electronegativity of the headgroups. The primary amine of DPAG TFA shifts the adjacent sn−3 protons to ~3.1–3.3 ppm, whereas the quaternary amine of DOTAP pushes its sn−3 protons further downfield.

Proton AssignmentDPAG TFA Salt (ppm)DPPE (ppm)DOTAP (ppm)Causality / Structural Note
Terminal -CH 3​ 0.88 (t, 6H)0.88 (t, 6H)0.88 (t, 6H)Baseline reference for aliphatic chain integration.
Bulk Aliphatic -CH 2​ - 1.25 (m, ~48H)1.25 (m, ~48H)1.25 (m, ~40H)DOTAP has fewer bulk CH 2​ due to oleoyl double bonds.
β -CH 2​ (to carbonyl) 1.60 (m, 4H)1.60 (m, 4H)1.60 (m, 4H)Diagnostic for acyl chain integrity.
α -CH 2​ (to carbonyl) 2.30 (t, 4H)2.30 (t, 4H)2.30 (t, 4H)Used as a self-validating integration check against terminal CH 3​ .
sn−3 Headgroup (-CH 2​ -N) 3.10 - 3.30 (m, 2H)3.15 (m, 2H)3.30 - 3.50 (m, 2H)Deshielded by the electronegative nitrogen. DOTAP is further deshielded by the permanent positive charge.
N-CH 3​ Protons N/AN/A3.25 (s, 9H)Distinctive sharp singlet for DOTAP's quaternary amine.
Glycerol Backbone ( sn−1,sn−2 ) 4.10 - 5.25 (m, 3H)4.00 - 5.25 (m, 3H)4.00 - 5.25 (m, 3H)Complex multiplets due to diastereotopic protons and esterification.
Alkene (-CH=CH-) N/AN/A5.35 (m, 4H)Confirms the presence of unsaturated oleoyl chains in DOTAP.
Amine (-NH 3+​ ) 7.50 - 8.20 (br s, 3H)7.50 - 8.00 (br s, 3H)N/ABroad peak dependent on solvent exchange and TFA protonation.

(Note: Spectra acquired in CDCl 3​ :MeOD 2:1 v/v at 298 K).

Section 2: Self-Validating Experimental Protocol for Lipid NMR

To ensure trustworthiness and reproducibility, lipid NMR must be treated as a self-validating system. Amphiphilic lipids like DPAG TFA will spontaneously form micelles in pure chloroform, leading to severe line broadening and inaccurate integrations. The protocol below introduces a co-solvent system to disrupt these micelles[2].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the DPAG TFA lipid into a clean, static-free glass vial.

  • Solvent Addition (Micelle Disruption): Add 600 µL of an anhydrous deuterated solvent mixture consisting of CDCl 3​ :MeOD (2:1 v/v).

    • Causality: Methanol-d 4​ disrupts the hydrogen bonding and hydrophobic interactions that drive micellization, ensuring the lipid exists as free monomers. This yields sharp, quantifiable NMR resonances[2].

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to the solvent mixture to serve as the 0.00 ppm chemical shift reference[3].

  • Sample Transfer: Transfer the dissolved lipid into a high-quality 5 mm NMR tube. Ensure there is no particulate matter; if cloudy, gently warm to 35°C for 2 minutes.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz Larmor frequency[3].

    • Temperature: 298 K.

    • Relaxation Delay (D1): Set to 5 seconds. Causality: A long relaxation delay ensures that protons with long T1​ relaxation times (like the terminal methyls) fully relax between scans, preventing artificial under-integration[3].

    • Scans (NS): 32 to 64 scans for a high signal-to-noise ratio.

  • Self-Validation Check (Data Processing):

    • Phase and baseline correct the spectrum.

    • Integrate the terminal -CH 3​ peak (0.88 ppm) and set the value to exactly 6.00.

    • Integrate the α -CH 2​ peak (2.30 ppm). Validation: The integral must read 4.00 ± 0.15. A significant deviation indicates acyl chain hydrolysis or the presence of free fatty acid impurities.

Section 3: Workflow Visualization

The following diagram illustrates the logical progression of the NMR validation workflow, emphasizing the critical micelle disruption and self-validation steps.

G A Lipid Sample (DPAG TFA / DPPE / DOTAP) C Sample Dissolution & Micelle Disruption A->C B Solvent Preparation (CDCl3:MeOD 2:1 v/v) B->C D 1H NMR Acquisition (>400 MHz, 298 K) C->D E Spectral Processing & Phase Correction D->E F Peak Integration (Self-Validation) E->F G Verify Aliphatic to Backbone Ratio (6:4) F->G H Confirm Amine/TFA Protonation State F->H

1H NMR validation workflow for amino lipids in LNP development.

Section 4: Performance & Application Comparison

When transitioning from analytical validation to formulation, the structural differences confirmed by NMR directly dictate the functional performance of the lipid in vitro and in vivo.

Formulation Metrics (Comparative Overview)

When formulating LNPs for oligonucleotide delivery (using a standard microfluidic mixing ratio of Lipid:Cholesterol:PEG-Lipid), the choice of the primary cationic/ionizable lipid drastically alters the particle's physical properties[1]:

MetricDPAG TFA (Ionizable/Primary Amine)DPPE (Zwitterionic/Primary Amine)DOTAP (Permanent Cationic)
pKa / Charge Profile ~8.0 - 9.0 (Titratable)~9.6 (Amine), ~1.5 (Phosphate)>13 (Permanently positive)
Nucleic Acid Encapsulation High (>85%) at acidic pHLow (<40%) due to charge repulsionVery High (>95%) at all pH
Endosomal Escape Excellent (Facilitates HII​ phase transition)Poor (Maintains stable bilayer)Moderate (Relies on membrane disruption)
In Vitro Cytotoxicity Low to ModerateLowHigh (Due to permanent charge)

Application Insight: DPAG TFA is highly advantageous for researchers developing next-generation LNPs who require the hydrogen-bonding capability of a primary amine but need to avoid the hydration shell created by the phosphate group in DPPE. The TFA salt form provides excellent shelf-stability, while its titratable nature allows it to effectively bind nucleic acids during acidic formulation steps and release them efficiently within the reductive, lower-pH environment of the endosome[1].

References

  • Gil, M., Samino, S., Barrilero, R., & Correig, X. (2019). "Lipid Profiling Using 1H NMR Spectroscopy." Methods in Molecular Biology, 2037, 35-47. Springer Nature. Available at:[Link]

  • Merchak, N., et al. (2020). "Quantitative 1H NMR Analysis of Food Lipid Hydroperoxides and Aldehydes." Methods in Molecular Biology. WUR eDepot. Available at:[Link]

  • Ojansivu, M., et al. (2025). "Formulation and Characterization of Novel Ionizable and Cationic Lipid Nanoparticles for the Delivery of Splice-Switching Oligonucleotides." Advanced Materials. Department of Physiology, Anatomy and Genetics (DPAG), University of Oxford. Available at:[Link]

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